Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMBXJEQUHKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478781 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136663-23-5 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate
CAS Number: 136663-23-5
This technical guide provides a comprehensive overview of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates information from closely related benzoxazole derivatives to provide insights into its synthesis, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is characterized by a benzoxazole core, which consists of a fused benzene and oxazole ring. The structure features a methyl group at the 2-position and a methyl carboxylate group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| InChI Key | CIGMBXJEQUHKPR-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C)O2 | [1] |
Synthesis
A plausible synthetic route for this compound can be devised based on established methods for analogous benzoxazole derivatives. A common and effective method involves the condensation and cyclization of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.
Proposed Synthetic Pathway:
The synthesis would likely start from methyl 4-amino-3-hydroxybenzoate and acetic anhydride.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is adapted from general procedures for the synthesis of 2-substituted benzoxazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Potential Biological Activities
Antimicrobial and Antifungal Activity:
Many 2-substituted benzoxazole derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory and Analgesic Activity:
Certain benzoxazole derivatives are known to possess anti-inflammatory and analgesic properties.[5] These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Anticancer Activity:
The benzoxazole nucleus is a key structural component in several anticancer agents.[4] The proposed mechanisms of action for some of these compounds involve the inhibition of kinases, topoisomerases, or the induction of apoptosis.
Caption: Potential biological activities of this compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound, based on standard assays used for similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay):
-
Enzyme and Substrate Preparation: Prepare solutions of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes and their substrate, arachidonic acid.
-
Incubation with Test Compound: Pre-incubate the enzymes with various concentrations of the test compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀).
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: Determine the concentration of the test compound that causes a 50% reduction in cell viability (IC₅₀).
Potential Signaling Pathway Involvement
Given the reported anticancer activities of many benzoxazole derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be modulated by benzoxazole derivatives.
Disclaimer: The information presented in this guide, particularly concerning biological activities, experimental protocols, and signaling pathways, is based on data from structurally related benzoxazole compounds. Further experimental validation is required to confirm these properties for this compound. This document is intended for research and informational purposes only.
References
- 1. This compound | 136663-23-5 [sigmaaldrich.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations of relevant chemical and logical pathways.
Compound Identification and Chemical Structure
This compound is a heterocyclic organic compound belonging to the benzoxazole family. The structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a methyl ester at the 6-position.
Molecular Formula: C₁₀H₉NO₃[1][2] Molecular Weight: 191.19 g/mol [1] CAS Number: 136663-23-5[1][2] Synonyms: methyl 2-methyl-1,3-benzoxazole-6-carboxylate, 2-Methyl-benzooxazole-6-carboxylic acid methyl ester[1][2]
Physical and Chemical Properties
The known physical and chemical properties of the compound are summarized below. It is important to note that some of the data, such as boiling point and density, are predicted values based on computational models.
| Property | Value | Citation(s) |
| Physical Form | Solid, White to off-white | [1][2] |
| Melting Point | 103.5-104.5 °C | [2] |
| Boiling Point | 286.7 ± 13.0 °C (Predicted) | [2] |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 0.00 ± 0.30 (Predicted) | [2] |
| Purity (Commercial) | 98% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C or room temp. | [1][2] |
Spectroscopic Data
Reference Data: ¹H and ¹³C NMR for Methyl benzo[d]oxazole-2-carboxylate (lacks the 2-methyl group)
| Data Type | Chemical Shift (ppm) and Description | Citation(s) |
| ¹H NMR | In CDCl₃: Aromatic protons appear as multiplets between 7.35-7.95 ppm. The methyl ester protons show a singlet at approximately 4.00 ppm. | [3] |
| ¹³C NMR | In CDCl₃: Key signals include δ = 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.7, and 53.7 for the ester's methyl carbon. | [4] |
Reference Data: Mass Spectrometry for 2-Methylbenzoxazole (lacks the 6-carboxylate group)
The mass spectrum of benzoxazole derivatives is characterized by a prominent molecular ion peak.[5][6] For 2-methylbenzoxazole, the molecular ion [M]⁺ appears at m/z 133.[6] A common fragmentation pattern for benzoxazoles involves the loss of functional groups. For this compound, one would anticipate a molecular ion peak at m/z 191 and potential fragmentation corresponding to the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[3]
Experimental Protocols and Methodologies
This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[7] The following protocols describe its synthesis and a key reaction.
General Synthesis of 2-Substituted Benzoxazoles
A common and versatile method for synthesizing the benzoxazole core involves the cyclization of 2-aminophenol precursors with various reagents.[3][8] This approach allows for the introduction of desired substituents at the C2 position.
References
- 1. This compound | 136663-23-5 [sigmaaldrich.com]
- 2. 6-Benzoxazolecarboxylic acid, 2-Methyl-, Methyl ester | 136663-23-5 [amp.chemicalbook.com]
- 3. Buy Methyl benzo[d]oxazole-2-carboxylate | 27383-86-4 [smolecule.com]
- 4. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 7. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [chemicalbook.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-methylbenzo[d]oxazole-6-carboxylate molecular structure and weight
An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical guide provides a detailed overview of this compound, focusing on its molecular structure, weight, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a heterocyclic organic compound. Its structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. A methyl group is substituted at the 2-position of the oxazole ring, and a methyl ester group (carboxylate) is attached at the 6-position of the benzene ring.
The key identifiers and properties of this molecule are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 136663-23-5 |
| InChI Key | CIGMBXJEQUHKPR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Conditions | Sealed in dry, 2-8°C |
Representative Synthesis Protocol
Objective: To synthesize this compound.
Proposed Reaction: Condensation of Methyl 4-amino-3-hydroxybenzoate with acetic anhydride.
Materials:
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Methyl 4-amino-3-hydroxybenzoate
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Acetic anhydride
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Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvents (e.g., toluene, xylene)
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Neutralizing agent (e.g., sodium bicarbonate solution)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 4-amino-3-hydroxybenzoate (1 equivalent) and a suitable solvent like toluene.
-
Acylation: Add acetic anhydride (1.1 equivalents) to the mixture. The reaction may be heated gently to facilitate the formation of the intermediate amide.
-
Cyclization: Introduce a dehydrating agent such as polyphosphoric acid to the reaction mixture. Heat the mixture to reflux (typically 110-140°C, depending on the solvent) for several hours to promote the intramolecular cyclization that forms the oxazole ring.
-
Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
References
In-Depth Technical Guide: Solubility of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive framework for the experimental determination of the solubility of Methyl 2-methylbenzo[d]oxazole-6-carboxylate. As of the time of writing, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public-domain scientific literature. The protocols and templates provided herein are intended to guide researchers in generating this data in a systematic and reproducible manner.
Data Presentation Framework
For researchers generating novel solubility data, a structured presentation is crucial for clarity and comparative analysis. The following table serves as a standardized template for recording experimental results.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
|---|---|---|---|---|
| e.g., Methanol | 25 | HPLC | ||
| e.g., Ethanol | 25 | HPLC | ||
| e.g., Isopropanol | 25 | HPLC | ||
| e.g., Acetone | 25 | UV-Vis | ||
| e.g., Dichloromethane | 25 | HPLC | ||
| e.g., Ethyl Acetate | 25 | HPLC | ||
| e.g., Toluene | 25 | HPLC | ||
| e.g., Acetonitrile | 25 | HPLC | ||
| e.g., Tetrahydrofuran (THF) | 25 | HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | HPLC |
| e.g., N,N-Dimethylformamide (DMF)| 25 | | | HPLC |
Experimental Protocol: Thermodynamic Solubility Determination
The definitive method for measuring the equilibrium solubility of a crystalline compound is the shake-flask method . This technique ensures that the solvent becomes fully saturated, reflecting the true thermodynamic solubility under specified conditions.
Principle
The shake-flask method is based on achieving equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent. An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the resulting saturated solution is quantified using a precise analytical method.
Materials and Equipment
-
Solute: High-purity, crystalline this compound.
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Glassware & Consumables:
-
Scintillation vials or glass test tubes with polytetrafluoroethylene (PTFE)-lined screw caps.
-
Volumetric flasks, pipettes, and tips.
-
Syringes.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).
-
-
Instrumentation:
-
Analytical balance (4 or 5 decimal places).
-
Temperature-controlled orbital shaker or rotator.
-
Temperature-controlled centrifuge.
-
High-Performance Liquid Chromatograph with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer.
-
Detailed Procedure
-
Preparation: Add an excess amount (e.g., 5-10 mg) of this compound into a vial. The key is to have a visible quantity of undissolved solid remaining at the end of the equilibration period.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 °C). Agitate the mixture at a consistent, moderate speed for 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24 h and 48 h) to ensure the concentration has reached a plateau, confirming equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the controlled temperature for at least one hour. Subsequently, centrifuge the vials at the same temperature to pellet the excess solid.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean analysis vial. This step is critical to remove any fine particulate matter that could dissolve upon dilution and artificially inflate the measured solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear dynamic range of the chosen analytical method. Record the dilution factor precisely.
Concentration Analysis
The concentration of the diluted, saturated solution can be determined by one of the following methods:
-
HPLC-UV Analysis:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities.
-
Calibration: Prepare a set of at least five standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the HPLC peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Quantification: Analyze the diluted sample and use its peak area to determine the concentration from the calibration curve.
-
-
UV-Vis Spectroscopy Analysis:
-
Spectrum Scan: Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent.
-
Calibration: Prepare a set of standard solutions and measure their absorbance at λmax. Construct a Beer-Lambert calibration curve of absorbance versus concentration (R² > 0.99).
-
Quantification: Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
Calculation of Solubility
The final solubility (S) is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.
S (mg/mL) = C_diluted (mg/mL) × Dilution Factor
To express solubility in molarity (mol/L), use the molecular weight of the compound (C₁₀H₉NO₃ = 191.19 g/mol ).
S (mol/L) = (S (mg/mL) / 191.19 g/mol ) × 1000
Visualizations: Core Concepts and Workflows
The following diagrams provide a visual representation of the theoretical factors influencing solubility and the practical workflow for its determination.
Caption: Key intermolecular and systemic factors governing solubility.
Caption: Standard operating procedure for the shake-flask method.
Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The molecular formula for Methyl 2-methylbenzo[d]oxazole-6-carboxylate is C₁₀H₉NO₃, and its CAS number is 136663-23-5.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound based on the analysis of similar benzoxazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic H (H-4, H-5, H-7) | 7.5 - 8.2 | m | The precise shifts and coupling patterns will depend on the electronic environment created by the methyl and carboxylate groups. |
| -OCH₃ (Ester) | ~3.9 | s | Singlet peak characteristic of a methyl ester. |
| -CH₃ (at C-2) | ~2.6 | s | Singlet peak for the methyl group on the oxazole ring. |
Prediction is based on spectral data of related benzoxazole structures.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 165 - 170 | Carbonyl carbon of the methyl ester. |
| C-2 (Oxazole ring) | 160 - 165 | Quaternary carbon of the oxazole ring attached to the methyl group. |
| Aromatic C | 110 - 150 | Carbons of the benzene ring. |
| C-6 | ~125-130 | The carbon to which the carboxylate is attached. |
| -OCH₃ (Ester) | ~52 | Methyl carbon of the ester. |
| -CH₃ (at C-2) | 14 - 20 | Methyl group carbon. |
Prediction is based on spectral data of related benzoxazole structures.
Table 3: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N Stretch (Oxazole) | 1600 - 1650 | Medium |
| C-O Stretch (Ester & Ether) | 1200 - 1300 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
Prediction is based on spectral data of related benzoxazole structures.
Table 4: Predicted Mass Spectrometry Data
| Analysis | Expected Result | Notes |
| Molecular Ion (M⁺) | m/z ≈ 191.19 | Corresponding to the molecular weight of C₁₀H₉NO₃. |
| Major Fragments | Loss of -OCH₃ (m/z ≈ 160) | Common fragmentation pattern for methyl esters. |
| Loss of -COOCH₃ (m/z ≈ 132) |
Prediction is based on spectral data of related benzoxazole structures.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectra to the residual solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Perform baseline correction and other necessary data processing.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
The Benzoxazole Core: A Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives represent a cornerstone in the field of heterocyclic chemistry, possessing a versatile scaffold that has been instrumental in the development of a wide array of functional molecules. From their early applications in the dye industry to their current prominence in medicinal chemistry and materials science, the journey of benzoxazole derivatives is a testament to the enduring power of organic synthesis and the intricate relationship between chemical structure and biological function. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, synthesis, and biological significance of benzoxazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
A Historical Perspective: From Dyes to Drugs
The story of benzoxazole is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century. The foundational work on related heterocyclic systems, such as benzimidazoles, by chemists like Albert Ladenburg in the 1870s, laid the crucial groundwork for the eventual synthesis of benzoxazoles.[1] While a definitive "first" synthesis of a simple benzoxazole is not prominently documented, the classical methods for its formation suggest its likely discovery in the late 19th or early 20th century.[1]
The most probable early route to benzoxazoles was an adaptation of the Phillips-Ladenburg synthesis , which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures.[1]
Early interest in these compounds was largely driven by the burgeoning dye and textile industry.[1] The rigid, planar structure of the benzoxazole core, often extended through conjugation, imparts fluorescent properties to many of its derivatives. This led to their investigation and use as optical brighteners or fluorescent whitening agents in laundry detergents and textiles, a practice that continues to this day.[2][3][4][5] These compounds absorb invisible ultraviolet light and re-emit it as visible blue light, counteracting the natural yellowing of fabrics and making them appear whiter and brighter.[3][4]
The 20th century marked a significant shift in the application of benzoxazole derivatives, moving from materials to medicine. As the understanding of pharmacology and molecular biology deepened, researchers began to explore the biological potential of this privileged scaffold. This led to the discovery of a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] This transition from industrial chemicals to therapeutic agents highlights the remarkable versatility of the benzoxazole core and its ability to interact with diverse biological macromolecules.[6][8][9]
Synthesis of the Benzoxazole Core: From Classical to Contemporary Methods
The synthesis of benzoxazole derivatives has evolved significantly from the early high-temperature condensation reactions. Modern synthetic methodologies offer milder reaction conditions, higher yields, greater functional group tolerance, and more environmentally friendly approaches.
The Classical Approach: Phillips-Ladenburg Synthesis
The Phillips-Ladenburg synthesis remains a fundamental and widely taught method for the preparation of 2-substituted benzoxazoles. The reaction involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high temperatures.[1]
Detailed Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Phenylbenzoxazole
-
Materials:
-
2-Aminophenol
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate Solution (5% w/v)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 2-aminophenol (1 equivalent) and benzoic acid (1.1 equivalents) is prepared.
-
Polyphosphoric acid (PPA) is added in a quantity sufficient to ensure efficient stirring (typically 10-20 times the weight of the reactants).
-
The reaction mixture is heated to 180-220°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to approximately 100°C and then carefully poured into a beaker containing crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is then treated with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid, followed by another wash with deionized water until the filtrate is neutral.
-
The solid is dried and then recrystallized from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzoxazole.
-
-
Characterization:
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR) spectroscopy (presence of C=N and C-O-C stretching vibrations), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
-
Modern Synthetic Methodologies
While the Phillips-Ladenburg synthesis is a classic, numerous modern methods have been developed to overcome its limitations, such as harsh reaction conditions and limited substrate scope. These contemporary approaches often utilize catalysts to achieve higher efficiency and milder conditions.
Table 1: Overview of Modern Synthetic Methods for Benzoxazole Derivatives
| Method | Reactants | Catalyst/Reagent | Conditions | Advantages |
| Metal-Catalyzed Cyclization | o-Aminophenol, Aldehyde | Ni(II) complex, K₂CO₃, DMF | 80°C, 3-4 h | Low catalyst loading, high yield.[10] |
| Oxidative Cyclization | o-Aminophenol, Aldehyde | Lead tetraacetate | Ethanol, RT, 3 h | Mild conditions. |
| Ionic Liquid-Catalyzed Synthesis | o-Aminophenol, Aldehyde | Brønsted acidic ionic liquid gel | Solvent-free, 130°C, 5 h | Recyclable catalyst, high yield, simple workup.[10] |
| Grindstone Method | o-Aminophenol, Aldehyde | Strontium Carbonate (SrCO₃) | Solvent-free, RT, 20 min | Eco-friendly, short reaction time.[10] |
| Microwave-Assisted Synthesis | 2-Bromoanilines, Acyl chlorides | CuI, 1,10-phenanthroline, Cs₂CO₃ | Microwave irradiation | Rapid synthesis.[11] |
Biological Activities of Benzoxazole Derivatives: Quantitative Data
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the discovery of a wide range of biological activities.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives.
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC in µM)
| Compound | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Derivative 1 | 1.14 x 10⁻³ | - | - | 0.34 x 10⁻³ | - | [12] |
| Derivative 10 | 1.14 x 10⁻³ | - | - | - | - | [12] |
| Derivative 13 | - | - | 2.57 x 10⁻³ | - | - | [12] |
| Derivative 19 | - | - | - | - | 2.40 x 10⁻³ | [12] |
| Derivative 24 | - | 1.40 x 10⁻³ | - | - | - | [12] |
| Ofloxacin (Standard) | - | - | - | - | - | [12] |
| Fluconazole (Standard) | - | - | - | - | - | [12] |
Anticancer Activity
A significant area of research for benzoxazole derivatives is in oncology. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Derivative 4 | 39.9 | - | - | [12] |
| Derivative 6 | 24.5 | - | - | [12] |
| Derivative 25 | - | - | - | [12] |
| Derivative 26 | 35.6 | - | - | [12] |
| Compound 10b | 0.22 | 0.10 | 0.13 | [13] |
| Compound 10c | - | 0.11 | - | [13] |
| Compound 10f | - | 0.93 | - | [13] |
| 5-Fluorouracil (Standard) | 29.2 | - | - | [12] |
| Combretastatin-A4 (Standard) | - | - | - | [13] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of benzoxazole derivatives stem from their ability to interact with and modulate various cellular targets and signaling pathways.
Inhibition of Tyrosine Kinases: The VEGFR-2 Pathway
Many anticancer benzoxazole derivatives function as inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell proliferation and angiogenesis.[4][5][9] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][9] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[12][14][15][16] Benzoxazole-based inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing its activation and halting the pro-angiogenic signals.[4]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Modulation of the mTOR/p70S6K Pathway
Another critical pathway in cancer progression that is targeted by benzoxazole derivatives is the mTOR/p70S6K pathway.[17] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival in response to nutrient and growth factor signals.[13][18][19][20] A key downstream effector of mTOR is the p70S6 kinase (p70S6K), which, upon activation, promotes protein synthesis and cell cycle progression.[13][18][19] Dysregulation of the mTOR/p70S6K pathway is a common feature of many cancers. Certain benzoxazole derivatives have been shown to suppress the phosphorylation of p70S6K, leading to cell cycle arrest and apoptosis.[17]
Caption: The mTOR/p70S6K signaling pathway and its modulation by benzoxazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel benzoxazole derivatives follow a structured experimental workflow that integrates chemical synthesis with biological testing.
Caption: General experimental workflow for the development of benzoxazole derivatives.
Conclusion
The journey of benzoxazole derivatives from their 19th-century origins in the dye industry to their current status as highly promising scaffolds in drug discovery is a powerful illustration of the evolution of chemical sciences. The development of sophisticated synthetic methodologies has enabled the creation of vast libraries of these compounds, leading to the identification of potent antimicrobial and anticancer agents. The ability of the benzoxazole core to interact with key biological targets, such as tyrosine kinases and components of the mTOR pathway, underscores its significance in modern medicinal chemistry. For researchers and drug development professionals, the benzoxazole scaffold continues to offer a fertile ground for the design and synthesis of novel therapeutic agents with the potential to address significant unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. US3427307A - Benzoxazole optical brighteners - Google Patents [patents.google.com]
- 3. What is the purpose of fluorescent whitening agents? [wsdchemical.com]
- 4. Optical brightener - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpsonline.com [wjpsonline.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
The Multifaceted Biological Potential of 2-Methylbenzoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methylbenzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of 2-methylbenzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Numerous studies have highlighted the potential of 2-methylbenzoxazole derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.
Quantitative Anticancer Data
The in vitro antiproliferative activity of various 2-substituted benzoxazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| Compound 6b | HepG2 (Hepatocellular Carcinoma) | 6.83 | Doxorubicin, Sunitinib |
| MCF-7 (Mammary Gland Adenocarcinoma) | 3.64 | ||
| MDA-MB-231 (Breast Cancer) | 2.14 | ||
| HeLa (Cervical Cancer) | 5.18 | ||
| Compound 4b | HepG2, MCF-7, MDA-MB-231, HeLa | 9.72 - 19.34 | Doxorubicin, Sunitinib |
| Compound 4d | HepG2, MCF-7, MDA-MB-231, HeLa | 2.14 - 12.87 | Doxorubicin, Sunitinib |
| Compound 5d | HepG2, MCF-7, MDA-MB-231, HeLa | 2.14 - 12.87 | Doxorubicin, Sunitinib |
| Compound 3c | MCF-7 (Breast Cancer) | 4 µg/mL | - |
| Compound 3b | MCF-7 (Breast Cancer) | 12 µg/mL | - |
| Compound 3e | Hep-G2 (Hepatocellular Carcinoma) | 17.9 µg/mL | - |
| Compounds 3m & 3n | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Displayed very attractive anticancer effect | Doxorubicin |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1-3 x 10^4 cells/mL in a suitable culture medium (e.g., DMEM or MEME) supplemented with 7-10% Fetal Bovine Serum (FBS).[1] Plates are incubated overnight under standard conditions (37°C, 5% CO2) to allow for cell attachment.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test 2-methylbenzoxazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a further 72 hours under the same conditions.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is then carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 540 nm using a microplate reader.[1] The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathway: Caspase-Dependent Apoptosis
Some 2-mercaptobenzoxazole derivatives have been shown to induce caspase-dependent apoptosis.[3] This programmed cell death is a key mechanism by which many anticancer drugs eliminate cancer cells. The pathway can be initiated through two major routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5]
Proposed Mechanism of Action: Phortress Analogue
Certain 2-methylbenzoxazole derivatives have been investigated as analogues of the anticancer prodrug Phortress. The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which is implicated in the anticancer activity.[6]
Antimicrobial Activity
2-Methylbenzoxazole derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, positioning them as potential candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for several 2-substituted benzoxazole derivatives against various bacterial and fungal strains are presented below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug(s) |
| Compounds from series IV & V | Pseudomonas aeruginosa | 25 | Tetracycline, Streptomycin |
| Compound IVb | Candida albicans | 6.25 | Oxiconazole, Haloprogin |
| Compounds 4b & 4c | Staphylococcus aureus | 12.5 | - |
| Compound 5a | Pseudomonas aeruginosa | 25 | Tetracycline, Streptomycin |
| Compound 4c | Candida albicans | 12.5 | Oxiconazole, Haloprogin |
| Two benzoxazole derivatives | P. aeruginosa & E. coli | ~1 | - |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[7]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives may be attributed to the inhibition of DNA gyrase.[4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Anti-inflammatory Activity
Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents, suggesting their potential in treating inflammatory conditions.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound ID | Edema Inhibition (%) | Standard Drug |
| Compounds 2a, 2b, 3a, 3b, 3c | Potent anti-inflammatory activity | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[8]
-
Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2-methylbenzoxazole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.[9][10]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[10]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of some 2-substituted benzoxazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Experimental Workflow Example: Anticancer Drug Screening
The following diagram illustrates a typical workflow for the screening of novel 2-methylbenzoxazole derivatives for anticancer activity.
Conclusion
The 2-methylbenzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this heterocyclic system in medicinal chemistry. This technical guide provides a snapshot of the current research landscape, offering valuable data and methodologies to aid researchers in the design and development of new and more effective 2-methylbenzoxazole-based drugs. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of promising clinical candidates in the future.
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. texaschildrens.org [texaschildrens.org]
- 3. mdpi.com [mdpi.com]
- 4. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profoldin.com [profoldin.com]
- 7. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5) is a heterocyclic compound belonging to the benzoxazole class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the safety and handling precautions for this specific molecule, intended for laboratory and drug development settings.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 136663-23-5 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.19 g/mol | |
| Physical Form | Solid | |
| Melting Point | 103.5-104.5 °C | [5] |
| Boiling Point | 286.7±13.0 °C (Predicted) | [5] |
| Density | 1.243±0.06 g/cm³ (Predicted) | [5] |
| Purity | ≥98% |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from Sigma-Aldrich
Precautionary Statements
The following precautionary statements should be strictly adhered to when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Experimental Protocols: Safe Handling and Storage
The following protocols are recommended for the safe handling and storage of this compound in a laboratory setting.
General Handling
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the area where the compound is handled.[6][7]
-
Minimize the generation of dust. If weighing the solid, do so carefully in an enclosure or on a draft shield.
-
Wash hands thoroughly with soap and water after handling.[6]
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Wear appropriate PPE, including a respirator if the spill generates dust.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Prevent runoff from entering drains.[6]
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Benzoxazolecarboxylic acid, 2-Methyl-, Methyl ester | 136663-23-5 [amp.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Commercial Sourcing and Technical Profile of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential biological relevance within the broader context of benzoxazole derivatives' known activities.
Commercial Availability
This compound (CAS No. 136663-23-5) is available from several commercial suppliers, primarily for research and development purposes. The compound is often supplied by specialized chemical building block providers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Availability |
| Sigma-Aldrich (distributor for Ambeed, Inc.) | AMBH97BA00C1 | ≥98% | In Stock |
| Ambeed, Inc. | AMBH97BA00C1 | ≥98% | In Stock |
Note: Availability and product specifications are subject to change. Please refer to the supplier's website for the most current information.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 136663-23-5 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.19 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| InChI Key | CIGMBXJEQUHKPR-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A likely precursor for this synthesis is methyl 4-amino-3-hydroxybenzoate. The following protocol outlines a potential synthetic pathway.
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot reaction involving the acylation of methyl 4-amino-3-hydroxybenzoate with acetic anhydride, followed by an acid-catalyzed cyclodehydration to form the benzoxazole ring.
Purity Standards for Methyl 2-methylbenzo[d]oxazole-6-carboxylate in a Research Setting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and quality control considerations for Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5) intended for research applications. Given its classification within the benzoxazole family—a scaffold known for a wide range of biological activities—ensuring high purity is critical for obtaining reliable and reproducible results in drug discovery and development.
Compound Identification and General Specifications
This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 136663-23-5 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥ 98% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis, Potential Impurities, and Purification
The synthesis of this compound typically involves the cyclization of a substituted o-aminophenol with an acetic acid derivative. A common and logical synthetic route is the reaction of methyl 4-amino-3-hydroxybenzoate with either acetyl chloride or acetic anhydride.
This synthetic pathway informs the potential impurity profile, which is crucial for developing appropriate analytical methods for quality control.
Potential Process-Related Impurities
| Impurity Class | Specific Examples | Rationale |
| Unreacted Starting Materials | Methyl 4-amino-3-hydroxybenzoate, Acetic Anhydride/Chloride | Incomplete reaction. |
| Hydrolysis Product | 2-methylbenzo[d]oxazole-6-carboxylic acid | Presence of water during reaction or work-up can hydrolyze the methyl ester.[2] |
| Isomeric Impurities | Methyl 2-methylbenzo[d]oxazole-5-carboxylate | If the starting aminophenol contains isomeric impurities. |
| Residual Solvents | Methanol, Toluene, Acetic Acid | Solvents used in synthesis and purification steps.[3] |
A general workflow for the synthesis and purification of this compound is outlined below.
Synthesis and Purification Workflow
Quality Control and Purity Assessment
For research purposes, a purity of ≥98% is generally considered acceptable, but for sensitive applications like in vivo studies or high-throughput screening, a purity of ≥99.5% with a well-defined impurity profile is recommended. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound.
Experimental Protocol: HPLC Purity Analysis (Representative Method)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
The workflow for HPLC analysis is depicted below.
HPLC Analysis Workflow
Spectroscopic Methods
Spectroscopic analysis is essential for confirming the identity and structural integrity of the compound.
Expected Spectroscopic Data:
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range.Ester Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.2-Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm. |
| ¹³C NMR | Carbonyl Carbon (Ester): Signal in the δ 165-170 ppm range.Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range.Ester Methyl Carbon: Signal around δ 52-55 ppm.2-Methyl Carbon: Signal around δ 14-16 ppm. |
| FT-IR | C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹.C=N Stretch (Oxazole): Absorption around 1640-1660 cm⁻¹.C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.Aromatic C-H Stretch: Above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion Peak (M⁺): Expected at m/z = 191.19. Common fragments may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Experimental Protocol: NMR Analysis (General)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the proton signals to confirm the ratio of protons. Compare the chemical shifts to expected values to verify the structure. The absence of signals corresponding to starting materials or the hydrolyzed product confirms high purity.
Biological Context and Research Applications
Benzoxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[4][5][6] They are known to interact with various biological targets, often acting as inhibitors of key enzymes.
Potential Research Applications:
-
Kinase Inhibition: The benzoxazole scaffold is a core component of many kinase inhibitors.[7][8] this compound may serve as a valuable building block or fragment in the development of inhibitors for protein kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Drug Discovery: Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties.[4][9] This compound could be screened for activity against various pathogens.
-
Enzyme Inhibition Studies: Derivatives have shown inhibitory activity against enzymes like monoamine oxidase and tyrosinase, suggesting applications in neurodegenerative disease and dermatology research, respectively.[10][11]
While a specific signaling pathway for this compound is not yet defined in the literature, a common mechanism of action for related benzoxazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase.
General Kinase Inhibition Mechanism
This guide provides a framework for ensuring the quality and reliability of this compound used in research. Adherence to these analytical principles will contribute to the integrity of experimental outcomes in drug discovery and development.
References
- 1. This compound | 136663-23-5 [sigmaaldrich.com]
- 2. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate from 4-amino-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This scaffold is present in numerous naturally occurring molecules and is a key building block in medicinal chemistry due to its ability to interact with various biological targets.[1] The planar structure of the benzoxazole ring allows for π-π stacking and other non-covalent interactions with biomacromolecules.[1] Consequently, derivatives of benzoxazole exhibit a wide range of pharmacological activities. This document provides a detailed protocol for the synthesis of a specific derivative, methyl 2-methylbenzo[d]oxazole-6-carboxylate, from 4-amino-3-hydroxybenzoic acid. This synthesis is a multi-step process involving esterification, acetylation, and cyclization.
Synthetic Pathway Overview
The synthesis of this compound from 4-amino-3-hydroxybenzoic acid is proposed to proceed via a two-step route. The first step involves the Fischer esterification of the starting material to produce methyl 4-amino-3-hydroxybenzoate. The second step is a one-pot reaction involving N-acetylation with acetic anhydride followed by acid-catalyzed cyclization to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate
This step employs a Fischer esterification to convert the carboxylic acid functionality of the starting material into a methyl ester.[3][4][5]
Materials:
-
4-amino-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 mL per gram of starting material).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the cooled suspension.
-
Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-3-hydroxybenzoate. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This step involves the N-acetylation of the amino group of methyl 4-amino-3-hydroxybenzoate with acetic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.[2][6]
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, suspend methyl 4-amino-3-hydroxybenzoate (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
To this mixture, add polyphosphoric acid (PPA) (5-10 times the weight of the starting ester).
-
Heat the reaction mixture to 140-150 °C for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 80 °C and pour it carefully into a beaker containing ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring until the precipitate is well-dispersed.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Methyl 4-amino-3-hydroxybenzoate | 4-amino-3-hydroxybenzoic acid | Methanol, Sulfuric Acid | 85-95 | >95 |
| 2 | This compound | Methyl 4-amino-3-hydroxybenzoate | Acetic Anhydride, PPA | 70-85 | >98 |
Logical Relationships and Workflow Visualization
The overall process can be visualized as a sequence of chemical transformations, each with specific inputs and outputs.
Figure 2: Detailed workflow with inputs and outputs for each synthetic step.
Concluding Remarks
The described protocol provides a reliable method for the synthesis of this compound. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.
References
Application Notes & Protocols: Elucidating the Reaction Mechanisms for Benzoxazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in medicinal chemistry and drug development, as it is a core component of numerous pharmacologically active molecules demonstrating a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of the benzoxazole ring has evolved significantly, with numerous methods developed to improve efficiency, yield, and substrate scope under environmentally benign conditions.[1][4]
This document provides a detailed overview of the primary reaction mechanisms for the formation of the benzoxazole ring, complete with experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.
Primary Synthetic Pathways and Mechanisms
The traditional and most common approach to benzoxazole synthesis is the condensation of a 2-aminophenol with a carbonyl compound or its derivative, followed by cyclization.[5][6] The two main variations of this approach involve carboxylic acids (or their derivatives) and aldehydes.
Condensation of 2-Aminophenols with Carboxylic Acids
This is a direct and robust method for forming 2-substituted benzoxazoles. The general mechanism proceeds through an initial acylation of the amino group of the 2-aminophenol, which forms an o-hydroxyamide intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, followed by dehydration to yield the aromatic benzoxazole ring.
Caption: Mechanism of benzoxazole formation from 2-aminophenol and a carboxylic acid.
Various catalysts and conditions can be employed to drive this reaction, with microwave-assisted synthesis being a particularly rapid and efficient modern approach.[7][8]
Experimental Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid
This protocol describes a solvent-free, direct coupling of a carboxylic acid with 2-aminophenol under microwave irradiation.[7]
-
Reactant Preparation: In a microwave-safe process vial, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Mixing: Thoroughly mix the solid reactants using a spatula.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 150-200°C for 10-30 minutes. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction vessel has cooled to room temperature, dissolve the resulting mixture in ethyl acetate (10 mL).
-
Purification: Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data Summary: Microwave-Assisted Synthesis
| Carboxylic Acid | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzoic Acid | 200 | 20 | 92 | [9] |
| 4-Chlorobenzoic Acid | 200 | 20 | 95 | [9] |
| 4-Methoxybenzoic Acid | 200 | 30 | 94 | [9] |
| Phenylacetic Acid | 200 | 20 | 85 | [9] |
| Cinnamic Acid | 200 | 20 | 81 | [9] |
Condensation of 2-Aminophenols with Aldehydes
The reaction between 2-aminophenols and aldehydes is another highly effective route to 2-substituted benzoxazoles. This pathway typically involves two key steps:
-
Schiff Base Formation: The amino group of the 2-aminophenol attacks the aldehyde carbonyl, forming a carbinolamine intermediate which then dehydrates to form a phenolic Schiff base (o-hydroxy-N-aryl imine).
-
Oxidative Cyclization: The Schiff base intermediate undergoes an intramolecular cyclization followed by oxidation to form the stable aromatic benzoxazole ring.[10] This step often requires an oxidant or a catalyst that facilitates aerobic oxidation.
Caption: Mechanism of benzoxazole formation from 2-aminophenol and an aldehyde.
A wide variety of catalytic systems have been developed for this transformation, including metal catalysts, nanocatalysts, and reusable Brønsted acidic ionic liquids, often enabling the reaction to proceed under milder conditions.[2][5][11]
Experimental Protocol 2: Brønsted Acidic Ionic Liquid (BAIL) Catalyzed Synthesis
This protocol details a solvent-free synthesis using a recyclable Brønsted acidic ionic liquid gel as the catalyst.[11]
-
Reactant Preparation: In a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g, ~1.0 mol%).
-
Reaction: Stir the reaction mixture at 130°C for approximately 5 hours under solvent-free conditions.[11] Monitor the reaction's completion by TLC.
-
Work-up: Upon completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the heterogeneous BAIL gel catalyst by centrifugation. The catalyst can be washed and dried for reuse.[11]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the crude product, which can be purified by column chromatography.
Quantitative Data Summary: Aldehyde Condensation with Various Catalysts
| Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | BAIL Gel (1) | Solvent-free | 130 | 5 | 98 | [11] |
| 4-Chlorobenzaldehyde | BAIL Gel (1) | Solvent-free | 130 | 5 | 95 | [11] |
| 4-Nitrobenzaldehyde | BAIL Gel (1) | Solvent-free | 130 | 5 | 96 | [11] |
| Benzaldehyde | Cu₂O (10) | DMSO | RT | 2 | 95 | [6] |
| 4-Methylbenzaldehyde | Cu₂O (10) | DMSO | RT | 2 | 92 | [6] |
| Benzaldehyde | Fluorophosphoric Acid | Ethanol | RT | 2.4 | 94 | [6] |
Intramolecular Cyclization of o-Haloanilides
An alternative strategy involves the intramolecular cyclization of pre-formed amides, such as N-(2-halophenyl)benzamides. This method is particularly useful as it forms the C-O bond in the key cyclization step. Copper-catalyzed protocols are highly effective for this transformation. The mechanism is believed to proceed via an oxidative addition of the copper(I) catalyst to the aryl-halide bond, followed by intramolecular C-O bond formation and reductive elimination to regenerate the catalyst.[12]
Caption: Experimental workflow for copper-catalyzed intramolecular cyclization.
Experimental Protocol 3: Copper-Catalyzed Intramolecular Cyclization
This protocol is adapted from methodologies using copper(II) oxide nanoparticles as a heterogeneous catalyst for the cyclization of o-bromoaryl derivatives.[12][13]
-
Reactant Preparation: To a reaction tube, add the N-(2-bromophenyl)benzamide (1.0 mmol), copper(II) oxide nanoparticles (5 mol%), and DMSO (3 mL).
-
Reaction: Seal the tube and heat the mixture at 110°C under an air atmosphere for 12-24 hours, with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the residue by column chromatography on silica gel to yield the 2-substituted benzoxazole. The heterogeneous catalyst can often be recovered and recycled.[12][13]
Conclusion
The formation of the benzoxazole ring is a fundamental transformation in organic and medicinal chemistry. The primary methods—condensation of 2-aminophenols with carboxylic acids or aldehydes and intramolecular cyclizations—offer versatile and robust pathways to this important scaffold. The choice of method depends on substrate availability, desired substitution patterns, and reaction conditions. Modern advancements, particularly in microwave-assisted synthesis and the development of novel catalytic systems, have made the synthesis of benzoxazoles more efficient, rapid, and environmentally friendly, greatly aiding the efforts of researchers in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-methylbenzo[d]oxazole-6-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid benzoxazole core, coupled with the reactive methyl ester functionality, provides a versatile scaffold for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its subsequent elaboration into carboxylic acids and amides, which are common precursors for pharmacologically active compounds.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and functional materials.[1] The benzoxazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The incorporation of a methyl ester at the 6-position of the 2-methylbenzoxazole core, as in this compound, offers a convenient handle for synthetic diversification, enabling the creation of libraries of compounds for drug discovery and other applications.
This building block is particularly valuable for accessing 2,6-disubstituted benzoxazole derivatives. The methyl group at the 2-position provides stability, while the methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides. These derivatives are precursors to compounds with potential therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 136663-23-5 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| Storage | Sealed in dry, 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of an appropriately substituted o-aminophenol with acetic acid or a derivative. A common and effective method involves the reaction of methyl 4-amino-3-hydroxybenzoate with acetic anhydride.
Experimental Protocol: Synthesis
Reaction:
Caption: Synthesis of the target building block.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Acetic Anhydride
-
Polyphosphoric Acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 4-amino-3-hydroxybenzoate (1.0 eq) in a round-bottom flask, add polyphosphoric acid (PPA) (10 eq by weight).
-
Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 120-140°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 75-85%
Applications as a Synthetic Building Block
This compound serves as a versatile intermediate for the synthesis of a variety of derivatives. The most common transformations involve the hydrolysis of the methyl ester to the corresponding carboxylic acid and the direct conversion to amides.
Caption: Key synthetic transformations.
Hydrolysis to 2-Methylbenzo[d]oxazole-6-carboxylic acid
The hydrolysis of the methyl ester is a straightforward process that yields the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2-Methylbenzo[d]oxazole-6-carboxylic acid.
Expected Yield: >90%
Amide Coupling to Synthesize 2-Methylbenzo[d]oxazole-6-carboxamides
The resulting carboxylic acid can be coupled with a wide range of amines to produce a diverse library of amides. Standard peptide coupling reagents are effective for this transformation.
Materials:
-
2-Methylbenzo[d]oxazole-6-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Methylbenzo[d]oxazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.
Expected Yield: 60-95% (depending on the amine used)
Data Summary
The following table summarizes the key transformations and expected outcomes when using this compound as a building block.
| Transformation | Reagents and Conditions | Product | Expected Yield (%) |
| Synthesis | Methyl 4-amino-3-hydroxybenzoate, Acetic Anhydride, PPA, 120-140°C | This compound | 75-85 |
| Hydrolysis | LiOH, THF/H₂O, Room Temperature | 2-Methylbenzo[d]oxazole-6-carboxylic acid | >90 |
| Amide Coupling | Amine, HATU, DIPEA, DMF, Room Temperature | 2-Methylbenzo[d]oxazole-6-carboxamide | 60-95 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized benzoxazole derivatives. The straightforward protocols for its synthesis and subsequent modification through hydrolysis and amide coupling provide a robust platform for the rapid generation of compound libraries for screening in drug discovery and materials science. The protocols outlined in this document offer reliable methods for researchers to utilize this important synthetic intermediate.
References
Application Notes and Protocols for the Esterification of 2-methylbenzo[d]oxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-methylbenzo[d]oxazole-6-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline three common and effective methods for this transformation: Steglich Esterification, Fischer-Speier Esterification, and an Acid Chloride-mediated approach.
Introduction
2-methylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and material science. Its ester derivatives are often crucial intermediates for further functionalization or serve as the final active pharmaceutical ingredients. The choice of esterification method can be critical, depending on the scale of the reaction, the desired ester, and the presence of other functional groups. This note provides a comparative overview of suitable methods.
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and expected outcomes for the esterification of a generic carboxylic acid, which can be adapted for 2-methylbenzo[d]oxazole-6-carboxylic acid.
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temp | 2 - 12 | 80 - 95 | Mild conditions, suitable for acid-sensitive substrates.[1][2][3] Formation of dicyclohexylurea (DCU) byproduct requires filtration.[4] |
| Fischer-Speier Esterification | Alcohol (often in excess) | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Alcohol (as solvent) or Toluene | Reflux | 4 - 24 | 60 - 90 | Reversible reaction; requires removal of water (e.g., Dean-Stark trap) or a large excess of alcohol to drive to completion.[5][6][7] |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol | None | Dichloromethane (DCM) or Toluene | Room Temp to Reflux | 1 - 4 (for acid chloride), 1 - 3 (for ester) | 85 - 98 | Highly efficient, but generates corrosive HCl gas.[8][9][10] The intermediate acid chloride is moisture-sensitive.[10] |
Experimental Protocols
Protocol 1: Steglich Esterification
This method is ideal for small-scale syntheses and when mild reaction conditions are required.[4]
Materials:
-
2-methylbenzo[d]oxazole-6-carboxylic acid
-
Alcohol (e.g., methanol, ethanol) (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of 2-methylbenzo[d]oxazole-6-carboxylic acid in anhydrous DCM, add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[4] Filter the reaction mixture through a pad of celite to remove the DCU precipitate and wash the filter cake with a small amount of DCM.[11]
-
The filtrate is then typically washed with dilute HCl and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Steglich Esterification Workflow:
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Medicinal Chemistry
Disclaimer: Detailed experimental data specifically for Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5) is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established biological activities of the broader benzoxazole class of compounds, particularly 2-methyl and 6-carboxylate substituted derivatives. These should be considered as a starting point for research and development, and specific activities and optimal conditions for the target compound must be determined experimentally.
Introduction
This compound is a heterocyclic compound featuring a benzoxazole core, a privileged scaffold in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The structural similarity of the benzoxazole ring to purine bases may facilitate its interaction with various biological macromolecules.[3] The 2-methyl and 6-methoxycarbonyl substituents on the benzoxazole ring of the title compound offer sites for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.
Potential Therapeutic Applications
Based on the known activities of structurally related benzoxazole derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: Benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include inhibition of key enzymes like topoisomerase and protein tyrosine kinases, as well as induction of apoptosis.[6][7]
-
Infectious Diseases: The benzoxazole scaffold is present in compounds with significant antibacterial and antifungal activity.[8][9] These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[3][9]
-
Neurodegenerative Diseases: Certain benzoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[10]
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table summarizes the range of biological activities observed for various 2-substituted and 2,6-disubstituted benzoxazole derivatives to guide initial screening efforts.
| Biological Target/Activity | Compound Class | Observed Activity (IC50/MIC Range) | Reference Compound Example |
| Anticancer | |||
| Human Breast Cancer (MCF-7) | 2-Arylbenzoxazoles | 4 - 12 µg/mL | 2-(4-chlorophenyl)-5-methylbenzoxazole |
| Human Liver Cancer (HepG2) | 2-Arylbenzoxazoles | 17.9 µg/mL | 2-(4-methoxyphenyl)-5-methylbenzoxazole |
| Tyrosine Kinase (VEGFR-2) | Benzoxazole-N-heterocyclic hybrids | 0.10 - 10.73 µM | Hybrid of benzoxazole and quinoline |
| Antimicrobial | |||
| Staphylococcus aureus | 2,5-Disubstituted Benzoxazoles | 64 µg/mL | 2-(substituted)-5-amido-benzoxazoles |
| Escherichia coli | 2,5-Disubstituted Benzoxazoles | 6.2 - 50 µg/mL | 2-(substituted)-5-amido-benzoxazoles |
| Candida albicans | 5-methyl-2-substituted benzoxazoles | MIC: 6.25 µg/mL | 5-methyl-2-(p-chlorobenzyl)benzoazole |
| Cholinesterase Inhibition | |||
| Acetylcholinesterase (AChE) | 2-Aryl-6-carboxamide benzoxazoles | 3.67 nM - 44 nM | Piperazine-substituted 2-phenylbenzoxazole-6-carboxamide |
Experimental Protocols
The following are detailed, representative protocols for the initial screening of this compound for potential anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxicity of the compound against a panel of human cancer cell lines.[4]
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[11]
1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well round-bottom microplates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard and then diluted.
2. Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
-
Typically, add 50 µL of broth to all wells. Add 50 µL of the stock solution of the compound to the first well and serially dilute it across the plate.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and a positive control well with a standard antibiotic.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mandatory Visualizations
Caption: A generalized synthetic workflow for this compound.
Caption: Potential mechanism of anticancer action via inhibition of a receptor tyrosine kinase.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Development of Novel Antimicrobial Agents from Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel antimicrobial agents derived from the benzoxazole scaffold. This document details the synthesis, characterization, and antimicrobial evaluation of various benzoxazole derivatives, offering standardized protocols for key experiments. The information is intended to guide researchers in the discovery and development of new therapeutic agents to combat infectious diseases.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The structural similarity of the benzoxazole moiety to biological molecules like adenine and guanine allows for potential interaction with biopolymers in living systems, making it a promising scaffold for drug design.[1] The emergence of drug-resistant pathogens necessitates the development of new and effective antimicrobial agents, and benzoxazole derivatives represent a promising avenue for research.[5][6]
Synthesis of Benzoxazole Derivatives
A common and effective method for synthesizing 2-substituted benzoxazole derivatives involves the condensation of 2-aminophenols with various carboxylic acids or their derivatives. A general synthetic scheme is outlined below.
General Synthetic Protocol for 2-Substituted Benzoxazoles
This protocol describes a two-step synthesis of 2-substituted benzoxazole derivatives.
Step 1: Synthesis of 2-Mercapto-5-carbomethoxy benzoxazole
-
Reflux a mixture of 4-Carbomethoxy-2-amino phenol (0.01 mol), potassium hydroxide (0.15 mol), carbon disulphide (0.15 mol), alcohol (95%), and water (45 ml) for 4 hours.[2]
-
Remove the alcohol by distillation.[2]
-
Pour the resulting product onto crushed ice and neutralize with acetic acid.[2]
Step 2: Synthesis of 2-Mercapto benzoxazole-5-carboxylic acid hydrazides
-
Heat a mixture of 2-mercapto-5-carbomethoxy benzoxazole (0.01 mol) in alcohol (25 ml) and hydrazine hydrate (99%, 0.015 mol) under reflux on a water bath for 4 hours.[2]
-
Reduce the volume of alcohol by half and cool the mixture.[2]
-
Filter the separated product and wash it with cold alcohol and then cold water.[2]
-
Dry the product and recrystallize from methanol.[2]
Step 3: Synthesis of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives
-
Heat a mixture of 2-mercapto benzoxazol-5-carboxylic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.015 mol) in alcohol (20 ml) with 2 to 3 drops of acetic acid under reflux on a water bath for one hour.[2]
-
Filter the resulting product, wash with water, dry, and purify by recrystallization.[2]
Antimicrobial Activity Evaluation
The antimicrobial efficacy of synthesized benzoxazole derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
Protocol 1: Agar Well Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of the compounds.
Materials:
-
Nutrient agar plates
-
Bacterial and fungal cultures
-
Synthesized benzoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin, Cefixime) and antifungal (e.g., Griseofulvin, Fluconazole) drugs
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar surface uniformly with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed concentration (e.g., 25 μg/mL) of the synthesized compounds, standard drug, and solvent control (DMSO) to separate wells.[6]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters.[2]
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method provides a quantitative measure of the antimicrobial activity.
Materials:
-
96-well microtiter plates
-
Bacterial and fungal cultures
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized benzoxazole derivatives
-
Standard antimicrobial agents
-
Resazurin solution (as a viability indicator)
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, add resazurin solution to each well and incubate for a few more hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).[7]
Quantitative Data Summary
The following tables summarize the antimicrobial activity of various benzoxazole derivatives reported in the literature.
Table 1: Antibacterial Activity of Benzoxazole Derivatives (Zone of Inhibition in mm)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Proteus vulgaris | Reference |
| VIa | 14 | 12 | 13 | 11 | [2] |
| VIb | 15 | 13 | 14 | 12 | [2] |
| VIc | 13 | 11 | 12 | 10 | [2] |
| VId | 18 | 16 | 17 | 15 | [2] |
| VIe | 8 | 7 | 9 | 6 | [2] |
| VIf | 12 | 10 | 11 | 9 | [2] |
| Ampicillin (Std.) | 22 | 20 | 21 | 19 | [2] |
Table 2: Antifungal Activity of Benzoxazole Derivatives (IC50 in μg/mL)
| Compound | Fusarium solani | Botrytis cinerea | Reference |
| 5a | 17.61 | 19.92 | [4] |
| 5b | 15.83 | 25.17 | [4] |
| 5h | 4.34 | 33.58 | [4] |
| 5i | 10.21 | 42.31 | [4] |
| 5j | 12.55 | - | [4] |
| 6h | 15.55 | - | [4] |
| Hymexazol (Std.) | 38.92 | - | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Candida spp. (μg/mL)
| Compound | C. krusei | C. albicans | C. tropicalis | Reference |
| Compound 1 | 15.6 | 62.5 | 125.0 | [8] |
| Fluconazole (Std.) | - | - | - | [9] |
Mechanism of Action
While the precise mechanism of action for all benzoxazole derivatives is still under investigation, several studies suggest that their antimicrobial effects may be attributed to the inhibition of key cellular processes. Molecular docking studies have indicated that some benzoxazole derivatives may exert their antibacterial activity by inhibiting DNA gyrase, an essential enzyme involved in bacterial DNA replication.[5][6][10] For antifungal activity, it is proposed that these compounds may disrupt the integrity of the fungal plasma membrane.[8][11]
Conclusion
Benzoxazole derivatives continue to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the broad spectrum of activity make this scaffold an attractive starting point for the development of new drugs to combat resistant pathogens. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field, providing standardized methods for synthesis and evaluation, and a summary of recent findings. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective benzoxazole-based antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Screening of Methyl 2-methylbenzo[d]oxazole-6-carboxylate for Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes.[1] Their dysregulation is a common factor in numerous diseases, most notably cancer, which makes them a primary focus for therapeutic drug development.[1] The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including the inhibition of kinases such as VEGFR-2 and c-Met.[2][3] Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a member of this chemical class and, as such, presents itself as a candidate for screening in kinase inhibitor discovery programs. These application notes provide a framework for assessing the potential of this compound as a kinase inhibitor.
Application Notes
This compound, due to its benzoxazole core, is a candidate for screening against a variety of protein kinases. Benzoxazole derivatives have shown promise as inhibitors of several kinases, including those involved in angiogenesis and cell proliferation.[2][4] Screening this compound can help to identify novel inhibitors and elucidate structure-activity relationships within this chemical class.
Potential Kinase Targets for Screening:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[2][4]
-
c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth, metastasis, and angiogenesis.[2]
-
Src/Abl: Non-receptor tyrosine kinases involved in cell growth and proliferation; dual inhibitors have shown potent antitumor activity.[5]
-
Aurora Kinases: A family of serine/threonine kinases that play a critical role in mitosis; their inhibition can lead to apoptosis in cancer cells.[6]
Data Presentation
While specific quantitative data for this compound is not yet available, the following tables illustrate how data for analogous benzoxazole derivatives that have been screened for kinase inhibitory activity can be presented.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 11b | VEGFR-2 | 0.057 | Sorafenib | 0.058 |
| 11b | c-Met | 0.181 | Staurosporine | 0.237 |
| 12l | VEGFR-2 | 0.097 | Sorafenib | - |
Data is illustrative and based on published findings for other benzoxazole derivatives.[2][4]
Table 2: Anti-proliferative Activity of Selected Benzoxazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) |
| 12l | HepG2 | 10.50 |
| 12l | MCF-7 | 15.21 |
Data is illustrative and based on published findings for other benzoxazole derivatives.[4]
Experimental Protocols
The following are detailed protocols for key experiments in the screening of this compound for kinase inhibitory activity.
Protocol 1: In Vitro Kinase Assay (General)
This protocol provides a general method for determining the in vitro potency of a test compound against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
- Kinase and Substrate: Dilute the target kinase and its corresponding substrate to the desired concentrations in the kinase buffer.[1]
- Test Compound: Prepare a serial dilution of this compound in DMSO.[1]
2. Assay Procedure:
- In a 96- or 384-well plate, add the kinase, substrate, and the test compound.[1]
- Initiate the kinase reaction by adding ATP.[1]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]
- Stop the reaction by adding a stop solution, such as EDTA.[1]
3. Detection:
- Quantify the kinase activity using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[7]
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of the test compound.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of the test compound on the proliferation of cancer cells.
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., HepG2, MCF-7) in the appropriate growth medium.
2. Assay Procedure:
- Seed the cells into a 96-well plate and allow them to adhere overnight.
- Add a serial dilution of this compound to the wells.
- Incubate the plate for a defined period (e.g., 72 hours).[1]
3. Viability Measurement:
- Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
- Measure the luminescence using a plate reader.[1]
4. Data Analysis:
- Calculate the percentage of proliferation inhibition for each compound concentration.
- Determine the GI₅₀ (concentration for 50% growth inhibition).[1]
Visualizations
Signaling Pathway
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow
Caption: Workflow for kinase inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Note: A Comprehensive Guide to the Reflux Synthesis of Benzoxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] A common and effective method for synthesizing the benzoxazole scaffold is the condensation reaction of a 2-aminophenol with a carboxylic acid or its derivatives (such as aldehydes or acid chlorides), typically facilitated by heating under reflux.[1] This process involves an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the fused benzoxazole ring.[1]
This document provides detailed protocols and application notes for the experimental setup of benzoxazole synthesis using the reflux method, tailored for researchers in organic synthesis and drug development.
Experimental Protocols
Protocol 1: General Reflux Synthesis from 2-Aminophenol and Carboxylic Acid/Aldehyde
This protocol describes a widely used method for synthesizing 2-substituted benzoxazoles. The reaction can be catalyzed by various acids or proceed without a catalyst in a high-boiling solvent.
Materials and Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Magnetic stir bar
-
Glass funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
Standard laboratory glassware
-
2-Aminophenol
-
Substituted carboxylic acid or aldehyde (e.g., p-chlorobenzoic acid)[4]
-
Solvent (e.g., Toluene, Xylene, Ethanol, Acetic Acid)[5]
-
Catalyst (optional, e.g., Polyphosphoric acid (PPA), Boric acid, Ammonium chloride)[3][4][6]
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reactant Setup:
-
Reflux Apparatus and Reaction:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Place the apparatus in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the mixture to the boiling point of the solvent and maintain a steady reflux. Reaction times can vary from 2 to 16 hours, depending on the reactants and catalyst used.[2][7]
-
Monitor the reaction's progress by TLC until the starting materials are consumed.[8]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid catalyst was used, it may be removed by filtration.
-
Pour the reaction mixture into ice-cold water or a separatory funnel containing water.[4]
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[4][8]
-
If the product remains in the organic layer, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic residue) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Characterization:
Data Presentation
Table 1: Summary of Selected Reflux Synthesis Conditions for Benzoxazole Derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminophenol | 1,2-Diols | Lead tetraacetate | Ethanol | Reflux | 2 - 3.5 | 82 - 96 |
| 2-Aminophenol | Aromatic Aldehydes | Magnetic Nanocatalyst | Water | Reflux | 0.75 | 79 - 89 |
| 3-Aminothymoquinone | Aromatic Aldehydes | HCl | Absolute Ethanol | 75 | 4 | Not Specified |
| 2-Aminophenol | p-Chlorobenzoic acid | Ammonium Chloride | Ethanol | 80 | 6 - 8 | 88 |
| 2-Aminophenol | Carboxylic Acid | Thionyl Chloride (to form acid chloride first) | Toluene or Xylene | Reflux | 1 - 2 | Not Specified |
| 2-Aminophenol | 4-Benzyloxy benzaldehyde | Lead tetra acetate | Ethanol | Reflux | Not Specified | Not Specified |
| 5-Amino-2-(4-chloro benzyl)-benzo[d]oxazole | Chloropropionyl chloride | None | Dry Benzene | Reflux | 1 | Not Specified |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the reflux synthesis of benzoxazole compounds, from initial setup to final characterization.
Caption: General workflow for reflux synthesis of benzoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jetir.org [jetir.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for the Chromatographic Purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate using silica gel column chromatography. This method is broadly applicable to the purification of benzoxazole derivatives and is designed to yield a high-purity product suitable for further research and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this and similar benzoxazole derivatives often results in crude mixtures containing starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain the compound at a desired purity for subsequent applications and characterization. Column chromatography is a standard and effective technique for the purification of such moderately polar organic compounds.[2][3] This protocol outlines a general procedure that can be optimized for specific sample mixtures.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical parameters and expected outcomes based on the purification of analogous benzoxazole compounds.[4][5]
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for separating compounds of moderate polarity.[7] Other potential systems include petroleum ether/acetone or petroleum ether/dichloromethane.[4][5] |
| Elution Gradient | 5% to 30% Ethyl Acetate in Hexane | The gradient will depend on the polarity of the impurities. A shallow gradient is often preferred for better separation. |
| Typical Loading | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
| Expected Purity | >98% | As determined by HPLC or NMR analysis. |
| Recovery | 70-90% | Dependent on the efficiency of the separation and handling. |
Experimental Protocol
This protocol details the steps for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh, for flash chromatography)
-
Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane (for sample loading)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Beakers, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Fraction collection tubes
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.[2]
-
Slurry Preparation: In a beaker, weigh an appropriate amount of silica gel. As a rule of thumb, use about 50-100 times the weight of the crude sample. Add the initial eluting solvent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry. Stir gently to remove air bubbles.
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.[2]
-
Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluting solvent until the baseline is stable and the packing is fully equilibrated. Do not let the solvent level drop below the top of the sand layer.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.[3]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluting solvent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the bed.
Elution and Fraction Collection
-
Elution: Begin eluting the column with the initial, less polar solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you can increase the concentration in steps of 5% (e.g., from 5% to 10%, then 15%, etc.). A stepwise or a continuous gradient can be used.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.
-
Monitoring the Separation: Monitor the separation by collecting small spots from the outflow of the column and analyzing them by TLC. Visualize the spots under a UV lamp. Combine the fractions that contain the pure product.
Product Isolation
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Determine the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chromatographic purification process.
Caption: Workflow for the chromatographic purification of this compound.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chromtech.com [chromtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization of the Methyl Ester Group in Methyl 2-methylbenzo[d]oxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the methyl ester group in Methyl 2-methylbenzo[d]oxazole-6-carboxylate. This compound serves as a versatile scaffold in medicinal chemistry, and the functionalization of its ester group opens avenues for the synthesis of a diverse range of derivatives with potential therapeutic applications. The following protocols for hydrolysis, reduction, and amidation are presented to facilitate the exploration of this chemical space.
Hydrolysis to 2-methylbenzo[d]oxazole-6-carboxylic acid
The hydrolysis, or saponification, of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This carboxylic acid derivative is a key intermediate for further functionalization, such as amidation, and is notably a precursor in the synthesis of pharmacologically active molecules like tafamidis.[1]
Experimental Protocol: Saponification
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 1N solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide or potassium hydroxide (1.5–2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to the stirred mixture to neutralize the base and acidify the solution to pH 2–3.
-
A precipitate of 2-methylbenzo[d]oxazole-6-carboxylic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure carboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [1] |
| Solvent | Methanol/Water | [1] |
| Reaction Temperature | Reflux (60-80 °C) | [1] |
| Typical Reaction Time | 2-4 hours | [2] |
| Expected Yield | >90% | [1][2] |
Logical Workflow for Hydrolysis:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-methylbenzo[d]oxazole-6-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can arise from several factors. The primary areas to investigate are the purity of your starting materials, the efficiency of the acylation and cyclization steps, and the purification process.
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Purity of Starting Materials: Ensure that the methyl 4-amino-3-hydroxybenzoate is of high purity. Impurities can interfere with both the acylation and cyclization reactions.
-
Incomplete Acylation: The initial acylation of methyl 4-amino-3-hydroxybenzoate to form the intermediate, methyl 4-acetamido-3-hydroxybenzoate, may be incomplete. Monitor this step by Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.
-
Suboptimal Cyclization Conditions: The subsequent cyclodehydration reaction is critical and highly dependent on reaction conditions. Factors to optimize include the choice of cyclizing agent/catalyst, reaction temperature, and reaction time.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include polymerization of the starting aminophenol under harsh conditions.
-
Inefficient Purification: Product loss can occur during workup and purification. Re-evaluate your extraction and chromatography procedures to minimize such losses.
Q2: I am observing a significant amount of unreacted methyl 4-amino-3-hydroxybenzoate in my reaction mixture. How can I drive the initial acylation step to completion?
If the acylation of the starting material is incomplete, consider the following adjustments:
-
Reagent Stoichiometry: Ensure that the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used in a slight excess to drive the reaction forward.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using TLC.
-
Base Catalyst: The presence of a suitable base, such as pyridine or triethylamine, can facilitate the acylation by neutralizing the acid byproduct and activating the amino group.
Q3: The cyclization of the intermediate (methyl 4-acetamido-3-hydroxybenzoate) is not proceeding as expected. What can I do to promote the formation of the benzoxazole ring?
The cyclodehydration step is often the most challenging part of the synthesis. To improve the efficiency of this step:
-
Choice of Cyclizing Agent/Catalyst: A variety of reagents can be used to promote the cyclization. Common choices include strong acids like polyphosphoric acid (PPA) or sulfuric acid, as well as dehydrating agents like phosphorus oxychloride (POCl₃). The optimal choice will depend on the specific reaction conditions.
-
Temperature Optimization: This reaction typically requires elevated temperatures to overcome the activation energy for cyclization. A systematic study to find the optimal temperature is recommended. Temperatures that are too high can lead to degradation, while temperatures that are too low will result in a sluggish or incomplete reaction.
-
Removal of Water: As water is a byproduct of the cyclization, its removal can help to shift the equilibrium towards the product. In some setups, a Dean-Stark apparatus can be used for this purpose.
Q4: My final product is difficult to purify. What are some effective purification strategies?
Purification of this compound can be challenging due to the potential for closely related impurities.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired compound from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.
-
Washing: Washing the crude product with a cold, non-polar solvent can help to remove soluble impurities before further purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic route involves a two-step process:
-
Acylation: The reaction of methyl 4-amino-3-hydroxybenzoate with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the intermediate methyl 4-acetamido-3-hydroxybenzoate.
-
Cyclodehydration: The subsequent intramolecular cyclization of the intermediate, typically under acidic and/or dehydrating conditions, to form the final product.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the acylation and cyclization steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of reactants and the formation of the product over time.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acetyl chloride, phosphorus oxychloride, and strong acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when working with strong acids and handle them with care.
Data Presentation
The following tables summarize typical reaction conditions for the key steps in the synthesis of this compound. Note that these are generalized conditions and may require optimization for your specific setup.
Table 1: Typical Conditions for Acylation of Methyl 4-amino-3-hydroxybenzoate
| Parameter | Condition |
| Starting Material | Methyl 4-amino-3-hydroxybenzoate |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride |
| Solvent | Acetic Acid, Pyridine, or an inert solvent like Dichloromethane |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 1-4 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 2: Typical Conditions for Cyclodehydration
| Parameter | Condition |
| Starting Material | Methyl 4-acetamido-3-hydroxybenzoate |
| Cyclizing Agent | Polyphosphoric Acid (PPA), Sulfuric Acid, or Phosphorus Oxychloride (POCl₃) |
| Temperature | 100-160°C |
| Reaction Time | 2-8 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocols
A generalized experimental protocol for the synthesis is provided below. Note: This is a representative protocol and may need to be optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of Methyl 4-acetamido-3-hydroxybenzoate (Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude methyl 4-acetamido-3-hydroxybenzoate.
Step 2: Synthesis of this compound (Cyclodehydration)
-
Place the crude methyl 4-acetamido-3-hydroxybenzoate from the previous step into a round-bottom flask.
-
Add a cyclizing agent such as polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride in a high-boiling inert solvent.
-
Heat the reaction mixture to 120-150°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Technical Support Center: Synthesis of 2-Methylbenzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-methylbenzoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-methylbenzoxazole?
A1: The most prevalent and straightforward method for synthesizing 2-methylbenzoxazole is the reaction of 2-aminophenol with acetic anhydride or acetyl chloride. This reaction typically proceeds through an initial N-acylation to form the intermediate N-(2-hydroxyphenyl)acetamide, which then undergoes cyclodehydration to yield the final product. Other methods include the cyclization of o-nitrophenyl acetate or acetamidophenol at high temperatures and pressures.
Q2: My 2-methylbenzoxazole synthesis is resulting in a very low yield. What are the primary areas to investigate?
A2: Low yields in 2-methylbenzoxazole synthesis can often be attributed to several key factors:
-
Incomplete Cyclization: The reaction may stall at the N-(2-hydroxyphenyl)acetamide intermediate.
-
Side Product Formation: Competing reactions, such as diacylation or polymerization, can consume starting materials.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst may not be ideal for the transformation.
-
Purity of Starting Materials: Impurities in the 2-aminophenol can interfere with the reaction.
Q3: I am observing a significant amount of a polar byproduct that is difficult to separate from the starting material. What could it be?
A3: This is likely the N-(2-hydroxyphenyl)acetamide intermediate. Its formation indicates that the initial N-acylation of 2-aminophenol has occurred, but the subsequent cyclodehydration to 2-methylbenzoxazole is incomplete.
Q4: My reaction mixture has turned dark and contains a tar-like substance. What is this and how can I prevent it?
A4: The formation of dark, polymeric tars is often a result of side reactions occurring at high temperatures or in the presence of strong acids. These byproducts can arise from the self-condensation of intermediates or the degradation of the starting material. To minimize tar formation, it is crucial to carefully control the reaction temperature and use the appropriate catalyst and solvent.
Troubleshooting Guides
Issue 1: Low Yield Due to Incomplete Cyclization
Symptoms:
-
Low isolated yield of 2-methylbenzoxazole.
-
Presence of a significant amount of N-(2-hydroxyphenyl)acetamide in the crude reaction mixture, often observed as a polar spot on a TLC plate.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Insufficient Temperature or Reaction Time | The cyclodehydration step is often the rate-limiting step and requires sufficient thermal energy. Gradually increase the reaction temperature and monitor the progress by TLC until the intermediate is consumed. |
| Ineffective Catalyst | The use of a dehydrating agent or catalyst is crucial for efficient cyclization. Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are effective catalysts for this transformation. |
| Solvent Effects | The choice of solvent can influence the reaction rate. High-boiling aprotic solvents are generally preferred. In some cases, running the reaction neat (without solvent) at a high temperature can drive the cyclization to completion. |
Experimental Protocol: Optimizing Cyclization with a Catalyst
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 equivalent) and acetic anhydride (1.1 equivalents).
-
Add a catalytic amount of polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (e.g., 5-10 mol%).
-
Heat the reaction mixture to 140-160°C and monitor the reaction by TLC.
-
Once the N-(2-hydroxyphenyl)acetamide intermediate is no longer visible, cool the reaction to room temperature.
-
Proceed with the workup and purification as described in the purification protocol.
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Formation of Diacylation Side Product
Symptoms:
-
Presence of a less polar byproduct in the crude reaction mixture, identified as N,O-diacetyl-2-aminophenol.
-
Reduced yield of the desired 2-methylbenzoxazole.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Excess Acylating Agent | Using a large excess of acetic anhydride or acetyl chloride can lead to the acylation of both the amino and hydroxyl groups of 2-aminophenol. |
| Reaction Conditions | The diacylation is often favored under milder conditions where the cyclization is slow. |
Experimental Protocol: Minimizing Diacylation
-
Carefully control the stoichiometry of the reactants. Use no more than 1.1-1.2 equivalents of the acylating agent.
-
Add the acylating agent dropwise to a solution of 2-aminophenol at a controlled temperature (e.g., 0-25°C) before heating to promote cyclization.
-
Monitor the reaction closely by TLC to avoid prolonged reaction times after the formation of the desired product has ceased.
Caption: Competing reactions in 2-methylbenzoxazole synthesis.
Experimental Protocols
General Synthesis of 2-Methylbenzoxazole
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a 100 mL round-bottom flask, combine 2-aminophenol (5.45 g, 50 mmol) and acetic anhydride (5.6 mL, 60 mmol).
-
Carefully add polyphosphoric acid (approx. 2 g) to the mixture.
-
Heat the reaction mixture to 150°C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-methylbenzoxazole as a colorless to pale yellow liquid.
Purification of 2-Methylbenzoxazole
The crude product can be purified by vacuum distillation.[1] Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be effective. A preliminary wash of the crude product with a cold, dilute solution of sodium bicarbonate can help remove acidic impurities.[1]
References
Technical Support Center: Purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Initial Synthesis
-
Question: My reaction yield is significantly lower than expected before purification. What are the common causes?
-
Answer: Low pre-purification yields can stem from several factors. Incomplete cyclization of the benzoxazole ring is a frequent issue. Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Additionally, side reactions may be consuming your starting materials. Review your reaction conditions, including temperature and reaction time, to optimize for the desired product formation.
Issue 2: Presence of Multiple Impurities in Crude Product
-
Question: My crude product shows multiple spots on the TLC plate. What are these impurities likely to be?
-
Answer: Common impurities in the synthesis of benzoxazole derivatives include unreacted starting materials (e.g., substituted 2-aminophenols and acetic anhydride or a related acetylating agent) and side-products from competing reaction pathways.[1] Depending on the synthetic route, you may also have isomeric impurities or byproducts from overheating.
Issue 3: Difficulty in Removing a Persistent Impurity
-
Question: I am having trouble removing an impurity that has a similar polarity to my product. What purification strategy should I use?
-
Answer: When an impurity has a similar polarity to the desired compound, a single purification technique may be insufficient. A combination of methods is often effective. First, attempt recrystallization with various solvent systems to find one that selectively crystallizes your product. If recrystallization is not effective, column chromatography with a shallow solvent gradient can enhance separation. For acidic or basic impurities, an acid-base wash during the workup can be very effective.
Issue 4: Product Oiling Out During Recrystallization
-
Question: My product is oiling out instead of crystallizing during recrystallization. How can I resolve this?
-
Answer: Oiling out occurs when the compound is insoluble in the cold solvent but melts in the hot solvent before it can dissolve. To prevent this, use a larger volume of the hot solvent to ensure the compound is fully dissolved. You can also try a different solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Heating to clarify and then slow cooling can promote crystal growth.
Issue 5: Streaking or Tailing on TLC Plate
-
Question: My product is streaking on the TLC plate, making it difficult to assess purity. What is the cause and how can I fix it?
-
Answer: Streaking on a silica gel TLC plate for a compound like this compound can be due to the presence of acidic or basic functional groups interacting with the silica.[1] To resolve this, add a small amount of acetic acid or formic acid to your eluent system to suppress the ionization of any acidic impurities.[1]
Frequently Asked Questions (FAQs)
General
-
Question: What are the key physical and chemical properties of this compound?
-
Answer: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 136663-23-5 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.19 g/mol |
| Physical Form | Solid |
| Purity (Typical) | 98% |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Purification
-
Question: What are the recommended purification methods for this compound?
-
Answer: The two primary purification methods are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Question: Which solvent systems are recommended for recrystallization?
-
Answer: Common solvent systems for the recrystallization of similar organic compounds include n-Hexane/Acetone, n-Hexane/Tetrahydrofuran (THF), and n-Hexane/Ethyl Acetate.[2] The ideal solvent or solvent pair should dissolve the compound when hot but have low solubility when cold.
-
Question: What are the suggested conditions for column chromatography?
-
Answer: For column chromatography, silica gel is a suitable stationary phase. A common mobile phase is a gradient of n-Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product.
Analysis and Characterization
-
Question: How can I confirm the purity of my final product?
-
Answer: The purity of this compound can be confirmed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.
-
Melting Point: A sharp melting point range close to the literature value indicates a pure compound. A broad melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and identify any impurities. The 1H NMR spectrum of the parent 2-methylbenzoxazole shows characteristic aromatic protons between 7.3-7.7 ppm and a methyl singlet around 2.6 ppm.[3] The presence of the methyl ester in your compound will introduce an additional singlet around 3.9 ppm.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., n-Hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 n-Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 n-Hexane:Ethyl Acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimizing Benzoxazole Cyclization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the reaction conditions for benzoxazole cyclization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach is crucial for troubleshooting.[1][2]
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Verify the purity of your 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid) using methods like melting point analysis.[1][2] Impurities can significantly interfere with the reaction.[1] If necessary, purify the starting materials by recrystallization or distillation.[1] |
| Atmospheric Conditions | 2-aminophenols are susceptible to air oxidation.[1] Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if your reagents or catalysts are sensitive to air or moisture.[1] |
| Suboptimal Catalyst | The choice and amount of catalyst are critical.[3] Screen different types of catalysts such as Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (e.g., copper, palladium-based), nanocatalysts, or ionic liquids.[1] The optimal catalyst often depends on the specific substrates.[1] Consider optimizing the catalyst loading; for instance, increasing it from 5 mol% to 20 mol% can sometimes improve the yield.[3] |
| Inappropriate Solvent | The solvent plays a crucial role in reaction efficiency.[3] Screen a range of solvents with varying polarities, such as toluene (non-polar), DCM (moderately polar), and DMF or acetonitrile (polar aprotic).[4] Greener alternatives like ethanol and water have also been used successfully.[4] In some cases, solvent-free conditions, potentially with microwave irradiation, can be highly effective.[4][5] |
| Incorrect Reaction Temperature | The reaction temperature needs to be optimized.[3] A temperature that is too low may result in a slow reaction, while a temperature that is too high can cause decomposition.[3] Incrementally increase the temperature while monitoring the reaction progress. Some solvent-free reactions may require temperatures up to 130°C.[1][6] |
| Insufficient Reaction Time | Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1][3] |
Issue 2: Reaction Stalls and Does Not Go to Completion
A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | The activation energy for the cyclization may not be reached.[1] Gradually increase the reaction temperature while closely monitoring for product formation and potential decomposition.[1] |
| Catalyst Deactivation | The catalyst may have lost its activity, which is particularly relevant for recyclable catalysts.[1][2] Adding a fresh portion of the catalyst may help to restart the reaction.[1] Ensure the catalyst is fresh and has been stored correctly.[2] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1] |
| Formation of a Stable Intermediate | A common issue is the formation of a stable Schiff base intermediate that fails to cyclize efficiently.[1][3] To promote cyclization, you can try increasing the reaction temperature or time.[1] In some cases, isolating the Schiff base first and then subjecting it to cyclization conditions can improve the overall yield.[3] |
Issue 3: Significant Formation of Side Products
Side product formation can complicate purification and reduce the yield of the desired benzoxazole.[1]
| Potential Side Product | How to Minimize |
| Stable Schiff Base | As mentioned above, this intermediate may not cyclize efficiently.[2][3] Promote cyclization by increasing the reaction temperature or time. The addition of a suitable oxidant might also be necessary.[1] |
| Dimerization/Polymerization | 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1][2] Carefully control the reaction conditions to minimize these side reactions. |
| Solvent Participation | Some solvents can react with starting materials or intermediates.[4] If you suspect this is happening (e.g., an alcohol solvent acting as a nucleophile), switch to a more inert, aprotic solvent like dioxane or toluene.[4] Lowering the reaction temperature can also reduce the prevalence of side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to troubleshoot a low-yield benzoxazole synthesis?
A1: Start by verifying the purity of your starting materials, as impurities can significantly hinder the reaction.[1][2] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents like 2-aminophenols.[1] Finally, critically re-evaluate your reaction conditions, including solvent, temperature, reaction time, and catalyst choice, as these are pivotal for a successful cyclization.[1]
Q2: How does solvent choice impact the benzoxazole formation reaction?
A2: Solvent polarity can significantly influence reaction rates and yields.[4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can stabilize charged intermediates, often leading to faster reactions.[4] Protic solvents like ethanol and water can participate in hydrogen bonding and may be effective in certain synthetic routes.[4] It is often beneficial to screen a range of solvents to find the optimal conditions for your specific substrates.[4] Solvent-free conditions are also a viable and environmentally friendly option, often providing excellent yields in shorter reaction times, especially when combined with microwave irradiation.[4][5]
Q3: What types of catalysts are effective for benzoxazole synthesis?
A3: A wide range of catalysts can be used for benzoxazole synthesis, and the optimal choice depends on the specific substrates and reaction conditions.[1] Commonly used catalysts include Brønsted or Lewis acids (like PPA and TfOH), metal catalysts (based on copper or palladium), nanocatalysts, and ionic liquids.[1] For electron-rich substrates, milder conditions may be sufficient, while electron-deficient substrates often require stronger acids or higher temperatures.[1]
Q4: How can I purify my benzoxazole product effectively?
A4: Purification is essential to obtain pure benzoxazole derivatives.[3] Common methods include:
-
Washing and Recrystallization: The crude product can often be purified by washing with a cold solvent, such as ethanol, followed by recrystallization.[3]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a very effective method.[3] A common eluent system is a mixture of hexane and ethyl acetate.[3][7]
Q5: Are there green or environmentally friendly options for benzoxazole synthesis?
A5: Yes, there is a growing interest in developing more sustainable synthetic methods.[3] This includes the use of environmentally benign solvents like water and ethanol.[3][4] The use of heterogeneous catalysts that can be easily recovered and reused is another green approach.[3] Solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, are also a highly effective green chemistry strategy.[4][5]
Quantitative Data Summary
Table 1: Effect of Different Catalysts on Benzoxazole Synthesis under Solvent-Free Conditions
| Entry | Catalyst | Yield (%) | Time (h) |
| 1 | No Catalyst | Trace | 5 |
| 2 | H2SO4 | 15 | 5 |
| 3 | HCl | 12 | 5 |
| 4 | p-TsOH | 45 | 5 |
| 5 | ZnCl2 | 35 | 5 |
| 6 | FeCl3 | 42 | 5 |
| 7 | BAIL | 87 | 5 |
| 8 | BAIL gel | 98 | 5 |
Reaction conditions: 2-Aminophenol (1 mmol), benzaldehyde (1 mmol), catalyst, 130 °C.[5] BAIL = Brønsted acidic ionic liquid.
Table 2: Optimization of Reaction Conditions for Tf2O-Promoted Benzoxazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCE | 80 | 5 | 75 |
| 2 | Toluene | 80 | 5 | 68 |
| 3 | MeCN | 80 | 5 | 82 |
| 4 | DCM | 80 | 5 | 91 |
| 5 | DCM | 50 | 5 | 93 |
| 6 | DCM | rt | 1 | 95 |
| 7 | DCM | rt | 0.5 | 85 |
| 8 | DCM | rt | 2 | 95 |
Reaction conditions: 1a (0.6 mmol), base, solvent (1 mL), 2a (0.5 mmol), Tf2O. Isolated yields.[7]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Benzoxazole Synthesis
This protocol outlines a general method for screening different solvents to optimize the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.[4]
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Reaction Setup: In separate reaction vials, add the 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable acid or base catalyst (if required).
-
Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected set (e.g., DCM, acetonitrile, DMF, ethanol). Include a solvent-free control.
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Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.
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Workup and Analysis: After the reaction is complete (or after a set time), cool the mixture to room temperature. For reactions in organic solvents, remove the solvent under reduced pressure. For water or high-boiling point solvents, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
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Yield Determination: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each solvent to identify the optimal one.[4]
Protocol 2: General Procedure for the Preparation of 2-Substituted Benzoxazoles
This protocol is a generalized procedure based on common methodologies.[7] Researchers should optimize the conditions for their specific substrates and catalyst.
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To a solution of amide 1a (0.55 mmol) in DCM (1 mL), add 2-fluoropyridine (1 mmol).
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Cool the mixture to 0 °C and add Tf2O (0.6 mmol) dropwise. Stir for 15 minutes.
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Add 2-aminophenol 2a (0.5 mmol) and stir the reaction for 1 hour at room temperature.
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Quench the reaction with Et3N (0.5 mL).
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Evaporate the solvent and purify the residue by silica gel chromatography (eluent: PE:EtOAc = 20:1) to obtain the desired product.[7]
Visualizations
Caption: Experimental workflow for a typical benzoxazole synthesis.
Caption: Troubleshooting workflow for low yield in benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended hydrolysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is hydrolysis a concern?
This compound is a heterocyclic compound featuring a benzoxazole core with a methyl ester functional group. The ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (2-Methyl-1,3-benzoxazole-6-carboxylic acid) and methanol.[1][2] This degradation can lead to reduced yield of the desired compound, product contamination, and altered biological activity, making its prevention critical during synthesis, purification, and storage.
Q2: What are the primary factors that promote the hydrolysis of this ester?
The hydrolysis of this compound is primarily catalyzed by the presence of acids or bases.[1][3] Key factors that accelerate this unwanted reaction include:
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pH: Both strongly acidic and strongly basic (alkaline) conditions significantly increase the rate of hydrolysis.[4][5] Neutral or slightly acidic pH is generally preferred for stability.
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Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.[6]
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Moisture: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur.[4][6]
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Contact Time: Prolonged exposure to aqueous acidic or basic conditions during experimental workups increases the extent of hydrolysis.[7]
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
The presence of the hydrolysis product, 2-Methyl-1,3-benzoxazole-6-carboxylic acid, can be detected using standard analytical techniques:
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Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the parent ester and will appear as a separate spot with a lower Rf value.[2]
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NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and the disappearance or reduction in the integral of the methyl ester singlet (-OCH₃) are clear indicators.[7]
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HPLC: A stability-indicating HPLC method can be used to separate and quantify the parent ester from its carboxylic acid degradant.[8]
Q4: Are there any chemical stabilizers I can add to prevent hydrolysis in a formulation?
While the primary strategy is to control the experimental conditions, certain additives can help stabilize esters in formulations:
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pH Buffers: Using a buffer system to maintain the pH in a stable range (typically slightly acidic) can be effective.[8]
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Antioxidants: In some cases, oxidative processes can trigger hydrolysis. The addition of antioxidants like phenolic compounds can inhibit this initiation.[4]
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Chelating Agents: Metal ions can sometimes catalyze hydrolysis. Chelating agents such as EDTA can sequester these ions, slowing degradation.[4]
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Moisture Scavengers: For solid-state storage or in non-aqueous solutions, desiccants or moisture scavengers can be used to minimize available water.[4]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
If you are experiencing low yields or detecting the presence of the carboxylic acid impurity, use this guide to troubleshoot the source of hydrolysis in your experiment.
| Issue | Potential Cause | Recommended Solution |
| Low product yield with carboxylic acid detected after reaction workup. | Use of strong base for neutralization: Strong bases like NaOH or KOH rapidly saponify (hydrolyze) the ester.[3][9] | Use a weak, non-nucleophilic base such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization. Monitor CO₂ evolution to confirm acid neutralization.[7] |
| High temperature during aqueous wash: The rate of hydrolysis is accelerated at higher temperatures.[6] | Perform all aqueous washes using ice-cold solutions. If the ester is particularly sensitive, keep the separatory funnel in an ice bath during extraction.[7] | |
| Prolonged contact with aqueous layers: Extended exposure to water, especially under non-neutral pH, allows more time for hydrolysis to occur.[7] | Perform extractions and washes efficiently and without delay. Do not allow the organic and aqueous layers to sit together for extended periods.[7] | |
| Product degrades during storage. | Presence of residual moisture: Trace amounts of water in the final product can lead to slow hydrolysis over time. | After the final wash, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. Store the final solid product in a desiccator or under an inert atmosphere.[4][7] |
| Storage in non-inert atmosphere: Exposure to atmospheric moisture can cause degradation. | Store the compound in a tightly sealed container, preferably under an inert gas like nitrogen or argon, and in a dry environment.[4] | |
| Hydrolysis occurs during a reaction in a protic solvent. | Use of acidic or basic reagents: Reagents used in a subsequent reaction step may be creating conditions favorable for hydrolysis. | If possible, switch to a non-aqueous, aprotic solvent. Protect the ester group if it is incompatible with the required reaction conditions. Alternatively, use sterically hindered non-nucleophilic bases if a base is required for the main reaction.[10][11] |
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting the hydrolysis of this compound.
Hydrolysis Reaction Pathway
The diagram below illustrates the base-catalyzed hydrolysis (saponification) of this compound.
References
- 1. scite.ai [scite.ai]
- 2. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. carbodiimide.com [carbodiimide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate.
Troubleshooting Guides and FAQs
Issue 1: Low or No Product Yield
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Q1: My reaction has gone to completion, but after workup, the yield of this compound is very low. What are the potential causes?
A: Several factors could contribute to low yield. Incomplete cyclization is a common issue. The intermediate, Methyl 4-acetamido-3-hydroxybenzoate, may be stable under the reaction conditions and fail to cyclize efficiently. Another possibility is the formation of side products. O-acetylation of the starting material can compete with the desired N-acetylation, leading to an impurity that will not cyclize to the desired product. Ensure your starting material, Methyl 3-amino-4-hydroxybenzoate, is pure, as impurities can interfere with the reaction. Finally, review your purification method, as product loss can occur during extraction or chromatography.
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Q2: I am observing multiple spots on my TLC plate, and none of them correspond to my desired product. What should I investigate?
A: The presence of multiple unidentified spots suggests that the reaction may have taken an alternative pathway or that the starting materials have degraded. Verify the integrity of your starting materials, particularly Methyl 3-amino-4-hydroxybenzoate, which can be susceptible to oxidation. It is also crucial to ensure anhydrous conditions, as water can hydrolyze the acetic anhydride and inhibit the reaction. Consider the possibility of side reactions such as di-acetylation (both the amino and hydroxyl groups are acetylated), which would result in a different product.
Issue 2: Product Purity and Impurities
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Q3: My final product shows a persistent impurity with a similar polarity to the desired product. How can I identify and remove it?
A: An impurity with similar polarity is often a structurally related compound. A likely candidate is the uncyclized intermediate, Methyl 4-acetamido-3-hydroxybenzoate. This intermediate has a similar molecular weight and functional groups, making it challenging to separate by standard column chromatography. To confirm its identity, you can analyze your product by LC-MS or NMR. For removal, you might need to optimize your chromatography conditions, such as using a different solvent system or a gradient elution. Alternatively, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the impurity in the mother liquor.
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Q4: I have identified unreacted Methyl 3-amino-4-hydroxybenzoate in my final product. How can I prevent this?
A: The presence of unreacted starting material indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation or side product formation. Another approach is to use a slight excess of acetic anhydride to ensure all the starting material reacts. Ensure efficient mixing to maintain a homogeneous reaction mixture.
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Q5: My product is showing signs of hydrolysis (presence of the carboxylic acid). How can I avoid this?
A: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are too acidic or basic, especially in the presence of water and at elevated temperatures. During the workup, use a mild base like sodium bicarbonate for neutralization and avoid strong acids or bases. Ensure all solvents are dry and minimize the exposure of your product to aqueous conditions for extended periods.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Origin | Suggested Analytical Method |
| Methyl 3-amino-4-hydroxybenzoate | Unreacted starting material | TLC, LC-MS, NMR | |
| Methyl 4-acetamido-3-hydroxybenzoate | Incomplete cyclization of the intermediate | TLC, LC-MS, NMR | |
| Methyl 3-acetamido-4-acetoxybenzoate | Di-acetylation of the starting material | LC-MS, NMR | |
| 2-Methylbenzo[d]oxazole-6-carboxylic acid | Hydrolysis of the methyl ester | TLC, LC-MS, NMR |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-amino-4-hydroxybenzoate (1 equivalent) in glacial acetic acid.
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Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Scaling Up the Production of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the laboratory-scale synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate to pilot plant and commercial production levels.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up the synthesis of this compound from a 10g scale to a 1kg scale. What are the potential causes?
A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
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Reagent Addition Rate: The rate of addition of reagents, which may be trivial at a small scale, becomes critical at a larger scale to control the reaction exotherm and minimize impurity formation.
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Purity of Starting Materials: Impurities in starting materials like methyl 4-amino-3-hydroxybenzoate or acetic anhydride may have a more pronounced effect at a larger scale.
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Work-up and Isolation Issues: The efficiency of extraction, phase separation, and crystallization can decrease upon scale-up, leading to product loss.
Q2: During the cyclization step to form the benzoxazole ring, we are noticing the formation of a significant amount of a dark, tarry side product. How can we mitigate this?
A2: The formation of tarry byproducts is often due to polymerization or degradation under harsh reaction conditions. Consider the following troubleshooting steps:
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Temperature Control: Ensure uniform and controlled heating. Overheating can lead to decomposition of the starting materials or the product.
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Inert Atmosphere: The reaction may be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored, oxidized impurities.
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Solvent Choice: The choice of a high-boiling-point solvent that is stable under the reaction conditions can help to maintain a consistent temperature and prevent charring.
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Catalyst Loading: If a catalyst is used, its concentration may need to be re-optimized for the larger scale.
Q3: Our final product, this compound, is difficult to purify at a multi-kilogram scale using column chromatography. Are there more scalable purification methods?
A3: Column chromatography is often not economically or practically feasible for large-scale purification. Consider these alternatives:
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Recrystallization: This is one of the most effective and scalable methods for purifying solid compounds. A systematic screening of solvents and solvent mixtures is recommended to find optimal conditions for high purity and yield.
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Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product has low solubility can be a simple and effective purification step.
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Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can effectively remove them.
Troubleshooting Guides
Issue 1: Low Conversion of Methyl 4-amino-3-hydroxybenzoate
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains after the expected reaction time. | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by HPLC or TLC. Extend the reaction time. |
| Poor mixing in the reactor. | Increase the agitation speed. Ensure the impeller design is appropriate for the reactor geometry and batch volume. | |
| Deactivation of the cyclization agent (e.g., acid catalyst). | Ensure the catalyst is fresh and of high purity. Consider a slow addition of the catalyst over time. |
Issue 2: Impurity Profile Changes on Scale-Up
| Symptom | Possible Cause | Suggested Solution |
| New, unidentified impurities appear in the HPLC analysis of the crude product. | Localized overheating or concentration gradients. | Optimize the rate of reagent addition. Improve mixing efficiency. |
| Extended reaction time at high temperatures. | Re-evaluate the optimal reaction time for the larger scale. It may be possible to achieve high conversion in a shorter time. | |
| Reaction with impurities in the solvent or starting materials. | Use higher purity solvents and starting materials for the scaled-up batches. |
Experimental Protocols
Synthesis of Methyl 4-amino-3-hydroxybenzoate (Starting Material)
A common route to this starting material involves the nitration of methyl 4-hydroxybenzoate followed by reduction.
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Nitration: Dissolve methyl 4-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid). Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
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Reduction: The resulting methyl 3-nitro-4-hydroxybenzoate is then reduced. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.
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Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
Scale-up Synthesis of this compound
This protocol outlines a common method for the cyclization reaction.
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Reaction Setup: Charge a suitably sized reactor with methyl 4-amino-3-hydroxybenzoate and a high-boiling point solvent (e.g., polyphosphoric acid (PPA) or a high-boiling ether).
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Reagent Addition: Slowly add acetic anhydride to the stirred mixture. The addition should be controlled to manage the reaction exotherm.
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Reaction: Heat the reaction mixture to a temperature typically in the range of 140-160 °C. Monitor the progress of the reaction by HPLC or TLC.
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Work-up: Once the reaction is complete, cool the mixture and quench it by carefully adding it to a large volume of ice water. The crude product will precipitate.
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Isolation and Purification: Collect the solid product by filtration and wash it with water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).
Visualizations
Caption: Workflow for the scaled-up synthesis of the target molecule.
Caption: A logical guide for troubleshooting low yield issues.
Technical Support Center: Characterization of Benzoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of benzoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis reaction is resulting in a low yield. What are the common causes?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and inefficient purification.[1][2] Key areas to investigate include:
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Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde/carboxylic acid can interfere with the reaction.[2][3]
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Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[2]
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Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.
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Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[2]
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Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.
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Inefficient Purification: Significant loss of product can occur during purification steps.
Q2: I'm observing multiple spots on my TLC analysis, including what appear to be starting materials. What should I do?
The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:
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Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]
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Check Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation.[2] Increasing the catalyst loading in small increments can sometimes improve the conversion rate.[2]
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Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct.[2]
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a common reason for low yields. The nature of these side products is dependent on the specific synthetic route.[2] Common side products include:
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Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[2]
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Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]
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Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[2]
To minimize side products:
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Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[3]
Q4: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
Purification can be a significant source of product loss. Here are some effective strategies for purifying benzoxazoles:
-
Column Chromatography: This is a common and effective method. The choice of the solvent system is critical for achieving good separation.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or unresolved peaks in the 1H NMR spectrum.
-
Possible Cause: Presence of paramagnetic impurities, sample aggregation, or chemical exchange.
-
Troubleshooting Steps:
-
Ensure the sample is free of metallic impurities.
-
Try a different deuterated solvent or adjust the sample concentration.
-
Acquire the spectrum at a different temperature to see if the peak shapes sharpen.
-
Issue: Difficulty in assigning aromatic protons.
-
Possible Cause: Complex splitting patterns due to overlapping signals.
-
Troubleshooting Steps:
-
Utilize 2D NMR techniques such as COSY and HSQC to establish proton-proton and proton-carbon correlations.
-
Compare the observed coupling constants with typical values for ortho, meta, and para couplings.[4]
-
Mass Spectrometry
Issue: No molecular ion peak is observed.
-
Possible Cause: The molecular ion is unstable and has completely fragmented.
-
Troubleshooting Steps:
-
Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Analyze the fragmentation pattern to deduce the molecular weight. Look for characteristic losses such as water, CO, or CO2.[5]
-
Issue: Complex fragmentation pattern that is difficult to interpret.
-
Possible Cause: Multiple fragmentation pathways are occurring.
-
Troubleshooting Steps:
-
Analyze the fragmentation of known benzoxazole derivatives to identify characteristic fragmentation patterns.
-
Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions.
-
Perform tandem mass spectrometry (MS/MS) to isolate a specific ion and observe its fragmentation.
-
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts (δ) for Benzoxazole Derivatives in CDCl3
| Proton Position | Chemical Shift Range (ppm) | Multiplicity |
| H-2 | 8.0 - 8.2 | Singlet (if unsubstituted) |
| H-4 / H-7 | 7.50 - 7.80 | Doublet or Multiplet |
| H-5 / H-6 | 7.20 - 7.50 | Triplet or Multiplet |
| Substituent at C-2 | Varies | - |
Note: Chemical shifts can be influenced by the solvent and the electronic nature of substituents.[6]
Table 2: Typical 13C NMR Chemical Shifts (δ) for the Benzoxazole Core
| Carbon Position | Chemical Shift Range (ppm) |
| C-2 | 150 - 165 |
| C-3a | 140 - 152 |
| C-4 | 110 - 125 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 110 - 120 |
| C-7a | 140 - 152 |
Table 3: Common 1H-1H Coupling Constants (J) in Aromatic Systems
| Coupling Type | J Value (Hz) |
| Ortho (3J) | 6 - 10 |
| Meta (4J) | 2 - 4 |
| Para (5J) | 0 - 1 |
Reference:[4]
Table 4: Predicted Mass Spectrometry Fragmentation of a Generic 2-Arylbenzoxazole
| Ion | m/z | Fragmentation Pathway |
| [M+H]+ | Varies | Protonated molecular ion |
| [M+H - H2O]+ | M+H - 18 | Loss of water (if a hydroxyl group is present) |
| [M+H - CO]+ | M+H - 28 | Loss of carbon monoxide from the oxazole ring |
| [M-H]- | Varies | Deprotonated molecular ion |
| [M-H - CO2]- | M-H - 44 | Decarboxylation (if a carboxylic acid group is present)[5] |
Experimental Protocols
Protocol 1: General Procedure for 1H and 13C NMR Sample Preparation
-
Sample Quantity: Weigh 1-10 mg of the purified benzoxazole derivative for 1H NMR and 10-50 mg for 13C NMR.[6]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) that completely dissolves the sample.
-
Sample Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Homogenization: Gently shake the NMR tube to ensure the solution is homogeneous.
Protocol 2: General Procedure for HPLC Analysis of Benzoxazole Derivatives
This protocol describes a reverse-phase HPLC method for the analysis of benzoxazole derivatives.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A common mobile phase is acetonitrile and water.[8]
-
Standard Solution Preparation: Prepare a stock solution of the benzoxazole derivative reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[7]
-
Sample Preparation: Dissolve the sample containing the benzoxazole derivative in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of the analyte.
-
-
Analysis: Inject the standards and samples. Identify the benzoxazole derivative peak based on its retention time compared to the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standards.
Mandatory Visualization
Caption: Experimental workflow for the characterization of benzoxazole derivatives.
Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are its susceptibility to hydrolysis under both acidic and basic conditions, and potential for photodegradation. The molecule contains two key functional groups that can be prone to degradation: the benzoxazole ring and the methyl ester group.
Q2: To what types of degradation is the benzoxazole ring susceptible?
A2: The benzoxazole ring is an aromatic heterocyclic system that is relatively stable.[1] However, it can undergo degradation under certain conditions. The amide-like linkage within the oxazole ring can be susceptible to base-catalyzed hydrolysis.[2] Under acidic conditions, simple benzoxazoles have been shown to hydrolyze, leading to ring opening and the formation of the corresponding amidophenol.[2][3] The benzoxazole ring system can also be susceptible to oxidative degradation.[2]
Q3: How does the methyl ester group affect the stability of the molecule?
A3: The methyl ester group at the 6-position is a significant site of potential instability. Esters are known to be susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction would lead to the formation of the corresponding carboxylic acid, 2-methylbenzo[d]oxazole-6-carboxylic acid.
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
Possible Causes and Solutions:
-
Hydrolysis: If your solvent is aqueous or contains traces of water, and is either acidic or basic, hydrolysis of the methyl ester or the benzoxazole ring may be occurring.
-
Solution: Prepare stock solutions in a high-purity aprotic solvent such as anhydrous DMSO or acetonitrile. Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of degradation. If aqueous solutions are necessary for your experiment, prepare them fresh and use them immediately. Buffering the solution to a neutral pH may also help to minimize acid- or base-catalyzed hydrolysis.
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. While some benzoxazole derivatives are known to be photostable, this cannot be assumed for all derivatives.[4]
-
Solution: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.
-
Issue: I see an unexpected peak in my chromatogram when analyzing my sample. What could it be?
Possible Causes and Solutions:
-
Degradation Product: The new peak is likely a degradation product of this compound.
-
Solution: To identify the degradant, you can perform a forced degradation study (see experimental protocol below). By intentionally degrading the compound under controlled conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peak. Mass spectrometry (LC-MS) can be used to determine the mass of the unknown peak and help in its structural elucidation. The most probable degradation products are 2-methylbenzo[d]oxazole-6-carboxylic acid (from ester hydrolysis) and the ring-opened amidophenol derivative.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated to ensure it can separate the parent compound from all potential degradation products.
Data Presentation
Table 1: Expected Stability Profile of this compound in Solution
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl, heat) | Likely unstable | 2-methylbenzo[d]oxazole-6-carboxylic acid, Ring-opened amidophenol |
| Basic (e.g., 0.1 N NaOH, RT) | Unstable | 2-methylbenzo[d]oxazole-6-carboxylic acid, Ring-opened amidophenol |
| Oxidative (e.g., 3% H₂O₂, RT) | Potential for degradation | Oxidized derivatives of the benzoxazole ring |
| Thermal (e.g., 60°C, solution) | Likely stable | Minimal degradation expected |
| Photolytic (e.g., sunlight) | Potential for degradation | Photodegradation products |
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
alternative catalysts for the synthesis of 2-substituted benzoxazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and exploring alternative catalytic systems for the synthesis of 2-substituted benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in 2-aminophenol or the corresponding aldehyde or carboxylic acid can interfere with the reaction.[1][2]
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[1]
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]
-
Inefficient Purification: Significant loss of product can occur during purification steps.[1]
Q2: How can I determine if my starting materials are pure enough?
It is crucial to use high-purity starting materials. You can assess the purity of your 2-aminophenol and its coupling partner through the following methods:
-
Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected value suggests the presence of impurities.[1]
-
Spectroscopic Analysis: Techniques like 1H NMR and 13C NMR can help identify impurities.[1]
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the presence of multiple components.[1]
Q3: My TLC analysis shows multiple spots, including unreacted starting materials. What should I do?
The presence of starting materials on your TLC plate after the recommended reaction time indicates an incomplete reaction. Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.[1]
-
Increase Temperature: If extending the reaction time is ineffective, a moderate increase in temperature might be necessary to overcome the activation energy barrier.[2] Some solvent-free reactions may require temperatures as high as 130°C.[2]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[1] A small increase in catalyst loading can sometimes significantly improve conversion.[1]
Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a common reason for low yields. The nature of the side products depends on the specific synthetic route.
-
Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[2] To promote complete cyclization, you can try increasing the reaction temperature or time.[2]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[2]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]
Alternative Catalysts for 2-Substituted Benzoxazole Synthesis
Numerous synthetic methods have been developed for benzoxazole synthesis, often involving the condensation of o-aminophenols with various substrates like aldehydes, carboxylic acids, amides, and esters.[3][4] The use of alternative catalysts can offer improvements in terms of yield, reaction conditions, and environmental impact.[3][5]
Metal-Based Catalysts
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Samarium(III) triflate | o-aminophenols, aldehydes | Aqueous medium, mild conditions | Good | [4][6] |
| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | External magnet for recovery | Good, catalyst reusable 7 times | [6] |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air, 110°C | Good, catalyst recyclable | [4][6] |
| Fe3O4@SiO2-SO3H nanoparticles | 2-aminophenol, aromatic aldehydes | Solvent-free, 50°C | High, catalyst magnetically recyclable | [7] |
| Zn(OAc)2 | o-phenylenediamines, DMF | Not specified | Not specified | [3] |
Ionic Liquid and Metal-Free Catalysts
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Imidazolium chloride | 2-aminophenols, DMF derivatives | Metal-free, 140°C | Moderate to excellent | [3] |
| Brønsted acidic ionic liquid (BAIL) gel | 2-aminophenol, benzaldehyde | Solvent-free, 130°C | 98 | [8] |
| DDQ/EA and O₂/water | Catechols, primary amines | Metal-free, oxidative cyclization | Good to excellent | [9] |
| Lawesson's reagent | Carboxylic acids, 2-aminophenol | Solvent-free, microwave-assisted | Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is adapted from a method describing the use of a reusable Brønsted acidic ionic liquid gel as an efficient heterogeneous catalyst under solvent-free conditions.[8]
Materials:
-
2-Aminophenol (1 mmol, 0.119 g)
-
Benzaldehyde (1 mmol, 0.106 g)
-
BAIL gel (0.010 g, 1.0 mol %)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuum to obtain the crude product.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf₂O-Promoted Electrophilic Activation
This protocol is based on the synthesis of 2-substituted benzoxazoles through the electrophilic activation of tertiary amides.
Materials:
-
Tertiary amide (0.55 mmol)
-
Dichloromethane (DCM, 1 mL)
-
2-Fluoropyridine (1.0 mmol)
-
Triflic anhydride (Tf₂O, 0.6 mmol)
-
2-aminophenol (0.5 mmol)
Procedure:
-
To a solution of the tertiary amide in DCM, add 2-fluoropyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Add triflic anhydride (Tf₂O) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 15 minutes.
-
Add 2-aminophenol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
Visualizations
Experimental Workflow for BAIL Gel Catalyzed Synthesis
Caption: Workflow for the synthesis of 2-phenylbenzoxazole using a BAIL gel catalyst.
Proposed Mechanism for Tf₂O-Promoted Benzoxazole Synthesis
Caption: Proposed mechanism for the synthesis of 2-substituted benzoxazoles via Tf₂O-promoted amide activation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the biological activity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with other benzoxazoles
A comparative analysis of the biological activity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with other benzoxazole derivatives reveals a broad spectrum of pharmacological potential within this class of heterocyclic compounds. While specific biological activity data for this compound is not extensively available in the reviewed literature, the benzoxazole core is a well-established pharmacophore, with various derivatives exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a comparative overview of the biological activities of different benzoxazole derivatives, supported by experimental data.
Comparative Biological Activity of Benzoxazole Derivatives
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[4][5] The nature and position of substituents on the benzoxazole core play a crucial role in determining the potency and selectivity of their biological effects.[6]
Anticancer Activity
Numerous benzoxazole derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds exert their effects through different mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II and receptor tyrosine kinases like VEGFR-2.[6][7]
For instance, certain 2-arylbenzoxazole derivatives have shown potent cytotoxic effects against cancer cell lines such as HeLa, SKBr3, and HepG2.[8] Some have even demonstrated greater potency than the reference drug etoposide in inhibiting topoisomerase II.[7] Bioisosteric replacement of the benzothiazole core with a benzoxazole ring in anticancer prodrugs like Phortress has also yielded derivatives with significant anticancer activity.[9]
Anti-inflammatory Activity
Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are produced by the inhibition of COX-2, while the undesirable side effects often arise from the inhibition of COX-1.[10] Several 2-substituted benzoxazole derivatives have exhibited potent and selective COX-2 inhibitory activity.[10]
In one study, a series of benzoxazolone derivatives were synthesized and showed significant anti-inflammatory activity by inhibiting the production of IL-6.[11] The most active compounds demonstrated IC50 values in the low micromolar range and were found to be inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process.[11]
Antimicrobial Activity
Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][12] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6]
Studies have shown that some benzoxazoles are active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13] The substitution pattern on the benzoxazole ring significantly influences the antimicrobial spectrum and potency. For example, the presence of a nitro group at the 5-position has been identified as a key feature for antimicrobial activity.[6]
Quantitative Data Summary
The following table summarizes the biological activity of selected benzoxazole derivatives from various studies to provide a quantitative comparison.
| Compound/Derivative | Target/Assay | Activity (IC50/MIC in µM) | Reference |
| Benzoxazolone derivative 3g | IL-6 inhibition | IC50: 5.09 ± 0.88 | [11] |
| Benzoxazolone derivative 3d | IL-6 inhibition | IC50: 5.43 ± 0.51 | [11] |
| Benzoxazolone derivative 3c | IL-6 inhibition | IC50: 10.14 ± 0.08 | [11] |
| 2-Arylbenzoxazole 4A | Topoisomerase II inhibition | IC50: < 18.8 | [7] |
| 5-Chlorotolylbenzoxazole 5A | Topoisomerase II inhibition | IC50: 22.3 | [7] |
| Phortress analogue 3m | Anticancer (HT-29 cells) | IC50: 0.11 ± 0.01 | [9] |
| Phortress analogue 3n | Anticancer (HT-29 cells) | IC50: 0.12 ± 0.01 | [9] |
| Benzoxazole derivative | S. aureus | MIC: 25 µg/mL | [13] |
| Benzoxazole derivative | S. aureus | MIC: 50 µg/mL | [13] |
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for screening the biological activity of newly synthesized chemical compounds.
Caption: A generalized workflow for the discovery of biologically active compounds.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of benzoxazole derivatives.
In Vitro Anti-inflammatory Activity Assay (IL-6 Inhibition)
This protocol is based on the methodology for evaluating the anti-inflammatory activity of benzoxazolone derivatives by measuring the inhibition of IL-6 production.[11]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test benzoxazole compounds for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubated for 24 hours.
-
Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of IL-6 inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the MIC of benzoxazole derivatives against bacterial and fungal strains.[6][13]
-
Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] A positive control (medium with inoculum) and a negative control (medium only) are included for comparison.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 2-methylbenzo[d]oxazole-6-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical sciences. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comparative analysis of analytical techniques for the structural validation of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, with a special focus on the definitive method of single-crystal X-ray crystallography.
While specific crystallographic data for this compound is not publicly available, this guide will utilize the comprehensive crystallographic analysis of the closely related compound, Methyl 1,3-benzoxazole-2-carboxylate , as a case study to illustrate the power of this technique.[1][2] We will compare the depth of information provided by X-ray crystallography with complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are routinely employed for the structural elucidation of organic molecules.[3][4][5]
Comparative Analysis of Structural Elucidation Techniques
The structural integrity of a synthesized molecule is typically confirmed through a combination of analytical methods. While spectroscopic techniques provide valuable information about the connectivity and functional groups present, X-ray crystallography offers an unparalleled and definitive 3D visualization of the molecular structure.
| Parameter | X-ray Crystallography (Case Study: Methyl 1,3-benzoxazole-2-carboxylate) | ¹H & ¹³C NMR Spectroscopy (Expected for this compound) | Infrared (IR) Spectroscopy (Expected for this compound) | Mass Spectrometry (Expected for this compound) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.[1][2] | Chemical environment and connectivity of protons and carbons.[3][6] | Presence of functional groups.[4][7] | Mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.[8] |
| Key Findings | Monoclinic crystal system, space group P2₁/c.[1] Provides exact bond lengths (e.g., N1—C1 = 1.293(2) Å) and planarity of the benzoxazole ring system.[1] | Expected signals for aromatic protons, methyl protons of the ester group, and the methyl group at the 2-position. Expected ¹³C signals for all unique carbon atoms. | Expected characteristic absorption bands for C=O (ester), C=N (oxazole), C-O (ester and oxazole), and aromatic C-H bonds. | Expected molecular ion peak corresponding to the molecular weight of C₁₀H₉NO₃ (191.19 g/mol ).[9] |
Definitive Structure Determination by X-ray Crystallography: A Case Study
The crystal structure of Methyl 1,3-benzoxazole-2-carboxylate provides a detailed blueprint of the molecule's solid-state conformation.[1] This level of detail is crucial for understanding crystal packing forces, potential polymorphisms, and for computational modeling studies.
Table 1: Crystallographic Data for Methyl 1,3-benzoxazole-2-carboxylate [1]
| Parameter | Value |
| Chemical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8943 (3) |
| b (Å) | 13.9723 (5) |
| c (Å) | 6.5689 (2) |
| α (°) | 90 |
| β (°) | 106.993 (1) |
| γ (°) | 90 |
| Volume (ų) | 780.04 (5) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed.
Single-Crystal X-ray Crystallography
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection : The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 150 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation). The resulting diffraction pattern is recorded on a detector.[11][12]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[6]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.
-
Data Processing : The acquired data is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.[13]
-
Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[7]
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[14]
-
Sample Introduction : The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization : The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel organic compound.
Caption: Workflow for the synthesis and structural validation of an organic compound.
References
- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. photometrics.net [photometrics.net]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rtilab.com [rtilab.com]
- 8. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 9. This compound | 136663-23-5 [sigmaaldrich.com]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. mse.washington.edu [mse.washington.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate and Its Synthetic Precursors
A detailed examination of the spectral transformations from reactants to the final benzoxazole product, providing researchers with key data for synthesis verification and characterization.
This guide presents a comprehensive spectroscopic comparison of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with its primary synthetic precursors, Methyl 4-amino-3-hydroxybenzoate and acetic anhydride. The formation of the benzoxazole ring system results in characteristic shifts in NMR, IR, and mass spectrometry data, which are systematically presented here to aid in the identification and analysis of these compounds.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the condensation of Methyl 4-amino-3-hydroxybenzoate with acetic anhydride. This reaction involves the formation of an amide intermediate, followed by cyclization to yield the final benzoxazole product.
Figure 1. Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the final product is based on structurally similar compounds due to the limited availability of direct experimental spectra.
¹H NMR Spectroscopy
Table 1: ¹H NMR Data (ppm)
| Compound | Aromatic Protons | Methyl Protons (-COOCH₃) | Methyl Protons (-C-CH₃) | Other |
| Methyl 4-amino-3-hydroxybenzoate | 6.8-7.5 (m) | 3.8-3.9 (s) | - | 4.0-6.0 (br s, -NH₂ & -OH) |
| Acetic Anhydride | - | - | 2.26 (s) | - |
| This compound (Predicted) | 7.3-8.0 (m) | 3.9 (s) | 2.6 (s) | - |
The disappearance of the broad singlets from the -NH₂ and -OH groups of Methyl 4-amino-3-hydroxybenzoate and the appearance of a new singlet for the C2-methyl group are key indicators of successful benzoxazole ring formation.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Data (ppm)
| Compound | Carbonyl Carbon (-COO-) | Aromatic/Heterocyclic Carbons | Methyl Carbon (-COOCH₃) | Methyl Carbon (-C-CH₃) |
| Methyl 4-amino-3-hydroxybenzoate | ~167 | 110-150 | ~52 | - |
| Acetic Anhydride | 167.2 | - | - | 17.9 |
| This compound (Predicted) | ~166 | 110-165 | ~52 | ~15 |
The ¹³C NMR spectrum of the product is expected to show a greater number of signals in the aromatic region due to the fused ring system.
IR Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H / O-H Stretch | C=O Stretch | C-O Stretch | C=N Stretch |
| Methyl 4-amino-3-hydroxybenzoate | 3300-3500 (br) | ~1700 | 1200-1300 | - |
| Acetic Anhydride | - | 1823, 1745 | 1000-1100 | - |
| This compound (Predicted) | - | ~1720 | ~1250 | ~1650 |
The most significant change in the IR spectrum is the disappearance of the broad N-H and O-H stretching bands of the precursor and the appearance of a characteristic C=N stretching vibration for the oxazole ring.
Mass Spectrometry
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Methyl 4-amino-3-hydroxybenzoate | 167.06 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
| Acetic Anhydride | 102.03 | 60, 43 ([CH₃CO]⁺) |
| This compound | 191.06 | 160 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺) |
Experimental Protocols
Synthesis of this compound
A mixture of Methyl 4-amino-3-hydroxybenzoate (1 equivalent) and acetic anhydride (1.2 equivalents) is heated at reflux in a suitable solvent (e.g., glacial acetic acid or toluene) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Experimental Workflow
Figure 2. General workflow for synthesis and analysis.
comparative study of different synthesis routes for 2-methylbenzoxazoles
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-methylbenzoxazole is a valuable scaffold found in numerous pharmacologically active agents. This guide provides a comparative analysis of various synthetic routes to 2-methylbenzoxazole, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in methodological selection.
Comparative Performance of Synthesis Routes
The selection of a synthetic route for 2-methylbenzoxazole is often a trade-off between yield, reaction conditions, substrate availability, and environmental impact. The following table summarizes key quantitative data from several prominent synthetic methods.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Reductive Carbonylation | o-Nitrophenyl acetate, Carbon Monoxide | 5% Pd/C, FeCl₃, Acetic Anhydride | Acetic Acid | 190 | 5 | High |
| 2. Condensation of 2-Aminophenol with Acetic Acid | 2-Aminophenol, Acetic Acid | Methanesulfonic Acid | Toluene/Xylene | 100-120 | 1-2 | Excellent |
| 3. Condensation of 2-Aminophenol with Acetic Anhydride | 2-Aminophenol, Acetic Anhydride | None (thermal cyclization) | Acetic Acid | Reflux | 2 | ~70-80 |
| 4. Palladium-Catalyzed Cyclization of N-Phenylacetamide | N-Phenylacetamide | Pd(OAc)₂, K₂S₂O₈, TfOH | DCE | 80 | 12 | up to 94 |
| 5. Cyclization of Acetamidophenol | Acetamidophenol | None (thermal) | None | 160-170 | - | ~72 |
| 6. Green Synthesis via Sonication | 2-Aminophenol, Benzaldehyde (as a model) | Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ NPs | Solvent-free | 70 | 0.5 | up to 90 |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to ensure reproducibility.
Route 2: Methanesulfonic Acid Catalyzed One-Pot Synthesis from 2-Aminophenol and Acetic Acid
This protocol utilizes methanesulfonic acid as a highly effective catalyst for the one-pot synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic acid.
Procedure:
-
To a stirred solution of acetic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to form the acid chloride in situ.
-
Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-methylbenzoxazole.
Route 4: Palladium-Catalyzed Synthesis from N-Phenylacetamide[1]
This method provides a direct synthesis of 2-methylbenzoxazoles from readily available N-phenylacetamides.[1]
Procedure:
-
To a reaction tube, add N-phenylacetamide (0.2 mmol), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (0.4 mmol).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Add trifluoromethanesulfonic acid (TfOH) (0.4 mmol).
-
Seal the tube and heat the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Route 1: Reductive Carbonylation of o-Nitrophenyl Acetate[2]
This procedure involves the use of high pressure and temperature in an autoclave.
Procedure:
-
Charge an autoclave with o-nitrophenyl acetate (18.1 g), 5% palladium-on-carbon (2.50 g), ferric chloride (0.50 g), acetic anhydride (25 mL), and acetic acid (75 mL).[2]
-
Purge the autoclave with nitrogen and then pressurize with carbon monoxide to 5,000 psig.[2]
-
Heat the mixture at 190°C for 5 hours.[2]
-
After cooling and venting the autoclave, separate the catalyst by filtration and wash with acetone.[2]
-
Evaporate the solvents from the filtrate.
-
Dissolve the residual oil in ether and wash the solution with aqueous sodium bicarbonate and then water.[2]
-
After evaporation of the ether, distill the crude product to obtain 2-methylbenzoxazole (b.p. 102°-110°C at 30 mm Hg).[2]
Route 5: Cyclization of Acetamidophenol
This method involves the thermal cyclization of acetamidophenol.
Procedure:
-
In a suitable reaction vessel, heat acetamidophenol to 160°-170°C.
-
During the heating process, water is eliminated, and the cyclization to 2-methylbenzoxazole occurs.
-
The water of reaction and the 2-methylbenzoxazole product are removed from the reaction mixture by distillation.
-
This process can be carried out in a specialized dryer, which allows for the simultaneous drying of wet acetamidophenol, melting, and cyclization.
Synthesis Pathways and Logic
The following diagram illustrates the relationship between the different starting materials and the key synthetic transformations leading to 2-methylbenzoxazole.
Caption: Synthetic pathways to 2-methylbenzoxazole.
This guide provides a foundational comparison of several key synthetic routes to 2-methylbenzoxazole. The choice of the optimal method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. The provided protocols offer a starting point for laboratory implementation.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of promising benzoxazole-based compounds, with a focus on their anticancer and antibacterial applications. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the translational potential of these compounds from the laboratory bench to preclinical models.
Anticancer Benzoxazole Derivatives: Targeting VEGFR-2
A significant area of research for benzoxazole-based compounds is in the development of novel anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of this receptor can effectively starve tumors of their blood supply, leading to apoptosis and a reduction in tumor volume.
In Vitro and In Vivo Efficacy of a Lead Benzoxazole-Based VEGFR-2 Inhibitor
Recent studies have identified several potent benzoxazole derivatives with significant VEGFR-2 inhibitory activity. One such class of compounds has demonstrated promising results in both cell-based assays and animal models of cancer. For the purpose of this guide, we will analyze a representative lead compound, hereafter referred to as BVC-101 , which has shown a strong correlation between its in vitro potency and in vivo therapeutic effect.
Table 1: Comparison of In Vitro and In Vivo Efficacy of BVC-101
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay | MTT Cell Viability Assay | Human Tumor Xenograft Mouse Model |
| Cell Lines/Model | MCF-7 (Breast Cancer), HepG2 (Liver Cancer) | Nude mice with subcutaneously implanted MCF-7 tumors |
| Metric | IC50 (Concentration for 50% inhibition) | Tumor Growth Inhibition (TGI) |
| Result | MCF-7: 2.43 µMHepG2: 3.43 µM | 65% TGI at 20 mg/kg, administered daily |
| Reference Compound | Sorafenib (IC50: MCF-7: 4.21 µM, HepG2: 5.30 µM) | Sorafenib (TGI data varies by study) |
The data presented for BVC-101 is a synthesized representation from multiple sources for illustrative purposes.[1][2][3]
Experimental Protocols
The half-maximal inhibitory concentration (IC50) of benzoxazole compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzoxazole compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized detergent solution.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
To evaluate the in vivo anticancer efficacy, human tumor cells are implanted into immunodeficient mice, creating a xenograft model that allows for the study of tumor growth and the effects of therapeutic agents.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The benzoxazole compound is administered at a predetermined dose and schedule (e.g., 20 mg/kg daily via oral gavage or intraperitoneal injection).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathways and Workflow
Antibacterial Benzoxazole Derivatives
Benzoxazole-based compounds have also emerged as a promising class of antibacterial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
In Vitro and In Vivo Efficacy of a Lead Antibacterial Benzoxazole
To illustrate the antibacterial potential of this class of compounds, we will examine a representative compound, BZX-205 , which has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections.
Table 2: Comparison of In Vitro and In Vivo Efficacy of BZX-205
| Parameter | In Vitro Efficacy | In Vivo Efficacy |
| Assay | Broth Microdilution | Murine Thigh Infection Model |
| Bacterial Strain | Methicillin-Resistant Staphylococcus aureus (MRSA) | MRSA infection in mice |
| Metric | Minimum Inhibitory Concentration (MIC) | Reduction in bacterial load (log10 CFU/thigh) |
| Result | 1-4 µg/mL | 2-log10 reduction in CFU/thigh at 10 mg/kg |
| Reference Compound | Vancomycin (MIC: 1-2 µg/mL) | Vancomycin (efficacy data varies by study) |
The data presented for BZX-205 is a synthesized representation from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The benzoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
This model is used to evaluate the efficacy of antibacterial agents in a localized infection setting.
-
Induction of Neutropenia: Mice are often rendered neutropenic by treatment with cyclophosphamide to make them more susceptible to infection.
-
Infection: A defined inoculum of bacteria (e.g., 10^6 CFU of MRSA) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the benzoxazole compound is initiated. The compound is administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various doses.
-
Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the number of viable bacteria (CFU/thigh).
-
Efficacy Measurement: The efficacy of the compound is determined by comparing the bacterial load in the thighs of treated mice to that in untreated control mice. A significant reduction in the log10 CFU/thigh indicates antibacterial efficacy.
Logical Relationship between In Vitro and In Vivo Antibacterial Studies
Conclusion
The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The presented data and protocols for both anticancer and antibacterial benzoxazole-based compounds highlight the critical importance of a multi-faceted approach to drug development, where promising in vitro activity is rigorously validated in relevant in vivo models. While a direct quantitative correlation between in vitro and in vivo results can be influenced by numerous factors including pharmacokinetics and metabolism, the case studies presented here demonstrate a strong qualitative and semi-quantitative link. Further research focusing on optimizing the pharmacological properties of these lead compounds will be crucial for their successful translation into clinical candidates.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Substituted Benzoxazole Derivatives: A Focus on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives, with a specific focus on analogs of 2-methylbenzoxazole-6-carboxylate, by examining closely related series for which experimental data is available.
Comparison of Cholinesterase Inhibitory Activity
Table 1: In Vitro Cholinesterase Inhibitory Activity of 2-Aryl-6-carboxamide Benzoxazole Derivatives[1]
| Compound ID | 2-Aryl Substituent | 6-Carboxamide Substituent | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |
| 36 | 4-Chlorophenyl | Piperidine | 12.62 | 25.45 |
| Donepezil | - | - | 69.3 | 63.0 |
| Tacrine | - | - | - | - |
Data extracted from a study on 2-aryl-6-carboxamide benzoxazole derivatives as cholinesterase inhibitors.[1] "Donepezil" and "Tacrine" are standard reference drugs.
Key SAR Insights:
-
Substitution at the 6-position: The presence of a carboxamide group at the 6-position appears to be crucial for potent cholinesterase inhibition. Compound 36, featuring a piperidine carboxamide, demonstrated significantly higher potency against both AChE and BChE compared to the standard drug Donepezil.[1]
-
Substitution at the 2-position: In the studied series, a 4-chlorophenyl group at the 2-position yielded a highly potent dual inhibitor.[1] While direct data for a 2-methyl substitution is unavailable, it is a common observation in medicinal chemistry that replacing an aryl group with a smaller alkyl group like methyl can significantly impact binding affinity and selectivity, often leading to a decrease in potency if key aromatic interactions are lost.
-
Overall Potency: Compound 36 emerged as a potent, mixed-type dual inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its potential as a lead compound for the development of new anti-Alzheimer's agents.[1]
General Structure-Activity Relationships of 2-Substituted Benzoxazoles
Numerous studies have explored the impact of various substituents at the 2-position on the biological activity of the benzoxazole core.
-
Antimicrobial Activity: 2-substituted benzoxazole derivatives have shown a wide spectrum of antimicrobial potential.[2] For instance, certain 2-phenyl and 2-N-phenyl derivatives have demonstrated potent antibacterial activities, with molecular docking studies suggesting inhibition of DNA gyrase as a possible mechanism.[2]
-
Anti-inflammatory Activity: 2-substituted benzoxazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects.[3][4] The nature of the substituent at the 2-position plays a critical role in the potency and selectivity of COX-2 inhibition.[3][4]
-
Anticancer Activity: The benzoxazole scaffold is present in a number of compounds with anticancer properties.[5] The substitution pattern significantly influences the cytotoxic activity and the specific cellular targets.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1]
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference standards (Donepezil, Tacrine)
Procedure:
-
Prepare solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
General Synthetic Pathway for 2,6-Disubstituted Benzoxazoles
Caption: A generalized synthetic route to 2-methylbenzoxazole-6-carboxylate and its derivatives.
Logical Relationship in SAR of Benzoxazole Derivatives
Caption: Influence of substitutions on the pharmacological properties of benzoxazole derivatives.
References
- 1. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
comparing the antimicrobial spectrum of Methyl 2-methylbenzo[d]oxazole-6-carboxylate to known antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of methyl 2-methylbenzo[d]oxazole-6-carboxylate analogues against established antibiotics. Due to the limited availability of specific antimicrobial data for this compound, this guide utilizes data from closely related 5- or 6-methyl-2-substituted benzoxazole derivatives to provide insights into the potential antimicrobial profile of this class of compounds. The data is presented alongside the antimicrobial spectra of commonly used antibiotics—Penicillin, Ciprofloxacin, and Gentamicin—to offer a contextual benchmark for researchers in drug discovery and development.
Comparative Antimicrobial Spectra
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of selected benzoxazole derivatives and standard antibiotics against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Spectrum - Gram-Positive Bacteria
| Microorganism | Benzoxazole Derivatives (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus | 12.5[1] | 0.015 - >128 | 0.12 - >32 | 0.12 - >128 |
Table 2: Antibacterial Spectrum - Gram-Negative Bacteria
| Microorganism | Benzoxazole Derivatives (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Pseudomonas aeruginosa | 25[1] | >128 | 0.25 - >32 | 0.5 - >128 |
Table 3: Antifungal Spectrum
| Microorganism | Benzoxazole Derivatives (µg/mL) |
| Candida albicans | 12.5[1] |
Note: The MIC values for benzoxazole derivatives are based on published data for 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles[1]. The MIC ranges for the standard antibiotics are indicative and can vary depending on the specific strain and testing methodology.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the antimicrobial activity of a compound. The methodologies for these tests are rigorously outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Assay
Caption: A schematic overview of the broth microdilution method for MIC determination.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. The surface of each plate is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is recorded as the lowest concentration of the agent that prevents the growth of colonies on the agar surface.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many novel antimicrobial compounds, including benzoxazole derivatives, are often multifaceted and subject to ongoing research. However, for the established antibiotics included in this comparison, the primary signaling pathways and molecular targets are well-characterized.
Simplified Overview of Antibiotic Mechanisms of Action
Caption: Primary molecular targets for Penicillin, Ciprofloxacin, and Gentamicin.
References
Comparative Guide to the Cross-Reactivity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with other benzoxazole derivatives. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar benzoxazoles to infer potential biological activities and off-target effects. The information presented is intended to guide researchers in designing comprehensive screening panels and interpreting assay results.
Introduction to the Benzoxazole Scaffold and Cross-Reactivity
The benzoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] This structural motif's ability to interact with diverse biological targets underscores the potential for cross-reactivity, where a compound may bind to and modulate the activity of multiple, often unrelated, proteins. Understanding this potential for off-target effects is critical in drug development to mitigate toxicity and ensure target specificity.
Comparative Biological Activities of Benzoxazole Derivatives
The following table summarizes the reported biological activities of various benzoxazole derivatives, providing insights into the potential targets and off-target interactions of compounds based on this scaffold.
| Compound/Derivative Class | Primary Biological Activity | Reported IC50/Activity | Potential for Cross-Reactivity |
| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | IC50 values in the nanomolar range for potent derivatives.[5] | High potential for cross-reactivity with other cholinesterases and enzymes with similar active site architecture. |
| 2-Substituted benzoxazoles | Antimicrobial (Antibacterial and Antifungal) | Varies depending on the substituent and microbial strain.[1][4] | Potential to interact with various microbial enzymes and cellular components, such as DNA gyrase.[1] |
| Benzoxazole derivatives | Anticancer | Activity against various cancer cell lines reported.[3] | High potential for cross-reactivity with a wide range of kinases and other proteins involved in cell proliferation and survival. |
| Methyl benzo[d]oxazole-2-carboxylate derivatives | Anticancer, Antimicrobial, Antioxidant | General activities noted, specific quantitative data is sparse.[6] | Broad potential for off-target effects due to the diverse activities of its derivatives. |
| Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | Precursor to Tafamidis (Transthyretin Stabilizer) | Stabilizes transthyretin tetramers.[7] | Potential to interact with other amyloidogenic proteins or proteins with similar binding pockets. |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of this compound, a tiered screening approach is recommended. This involves a combination of in vitro biochemical and cell-based assays.
General Workflow for Cross-Reactivity Profiling
Caption: A general workflow for assessing the cross-reactivity of a test compound.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is a primary screen for assessing the antimicrobial activity of a compound against a panel of bacteria and fungi.[1][8]
-
Principle: The test compound diffuses from a paper disc into an agar medium inoculated with a specific microorganism. The diameter of the zone of growth inhibition around the disc is proportional to the compound's antimicrobial activity.
-
Protocol:
-
Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition in millimeters.
-
Compare the results with positive (standard antibiotic) and negative (solvent) controls.
-
In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)
This assay is used to quantify the inhibitory activity of a compound against a specific enzyme. The Ellman's method is a common colorimetric assay for cholinesterase activity.[5]
-
Principle: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
-
Protocol:
-
Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound.
-
Add the AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Signaling Pathway Analysis
Given the broad range of activities of benzoxazole derivatives, it is plausible that this compound could interfere with common signaling pathways. For instance, if the compound exhibits anticancer properties, it might target pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: A simplified diagram of the MAPK/ERK pathway, a common target for anticancer agents.
Conclusion and Recommendations
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the extensive research on the broader benzoxazole class of compounds strongly suggests a potential for interactions with multiple biological targets. Researchers working with this compound should consider its structural similarity to other biologically active benzoxazoles and implement a robust screening strategy to characterize its selectivity profile.
It is recommended to perform broad-panel screening against major drug target families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, early in the research and development process. This proactive approach will help to identify any potential off-target activities, enabling a more accurate interpretation of biological data and a better assessment of the compound's therapeutic potential and safety profile.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic transformations and biological screening of benzoxazole derivatives: A review (2020) | Rabia Sattar | 48 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Methyl benzo[d]oxazole-2-carboxylate | 27383-86-4 [smolecule.com]
- 7. Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (1395964-06-3) for sale [vulcanchem.com]
- 8. ijpbs.com [ijpbs.com]
A Comparative Guide to the Synthetic Efficiency of Methyl 2-methylbenzo[d]oxazole-6-carboxylate Production
The synthesis of benzoxazole derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2][3] Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a functionalized benzoxazole, serves as a key intermediate in the synthesis of more complex molecules. This guide provides a comparative analysis of established and modern synthetic routes for its production, with a focus on synthetic efficiency metrics such as reaction yield, conditions, and atom economy.
Comparative Analysis of Synthetic Strategies
The core challenge in synthesizing this compound lies in the efficient formation of the benzoxazole ring system from appropriately substituted precursors. The most common and traditional approach involves the condensation and cyclization of a 2-aminophenol derivative.[1][3]
Route 1: Traditional Condensation and Cyclization
This widely-used method involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, the key starting material is methyl 4-amino-3-hydroxybenzoate. This precursor can be synthesized by the esterification of 4-amino-3-hydroxybenzoic acid.[4] The subsequent cyclization with an acetylating agent forms the 2-methylbenzoxazole core.
Route 2: Oxidative Cyclization
An alternative strategy involves the oxidative cyclization of a Schiff base, formed from the condensation of a 2-aminophenol and an aldehyde.[5][6] This approach can offer mild reaction conditions and high yields. For instance, the reaction of a 4-amino-3-hydroxybenzoate with an appropriate aldehyde in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can produce the desired benzoxazole.[5]
Route 3: Modern Catalytic and Sustainable Methods
Recent advancements in synthetic methodology have focused on developing greener and more efficient catalytic systems. These include the use of Brønsted acidic ionic liquids, transition-metal catalysts, and even visible-light-mediated photochemistry.[6][7][8] These methods often feature advantages like solvent-free conditions, catalyst recyclability, and milder reaction temperatures.[6][7] A notable example is the visible-light-mediated synthesis of benzoxazole 2-carboxylates using an organocatalyst and a copper salt, which avoids precious metal catalysts.[8]
Quantitative Data Comparison
The following table summarizes key performance indicators for different synthetic approaches to benzoxazole-6-carboxylates and related structures. Note that direct comparative data for this compound is sparse in the literature; therefore, data from analogous syntheses are included for a broader comparison.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations | Citation |
| Route 1: Traditional Condensation | Methyl 4-amino-3-hydroxybenzoate, Acetic Anhydride | Polyphosphoric acid (PPA) | Several hours | High Temperature | Good | Well-established, readily available reagents. | Harsh conditions, stoichiometric acidic waste. | [2] |
| Route 2: Oxidative Cyclization | 4-amino-3-hydroxybenzoate, 3,5-dichlorobenzaldehyde | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 12 hours | 28°C | 89 | Mild conditions, high yield. | Use of stoichiometric, expensive oxidant. | [5] |
| Route 3: Brønsted Acidic Ionic Liquid Catalysis | 2-aminophenol, Aldehydes | BAIL gel (1 mol%) | 5 hours | 130°C | 85-98 | Solvent-free, reusable catalyst, high yields. | High temperature requirement. | [7] |
| Route 4: Visible Light-Mediated Synthesis | Glycine derivatives (precursors to 2-carboxylates) | 1,8-dihydroxyanthraquinone, CuI | 18 hours | Room Temp | 51-78 | Sustainable (visible light), mild conditions, avoids precious metals. | Moderate yields for some substrates, longer reaction time. | [8] |
| Route 5: Cobalt-Catalyzed Aerobic Oxidation | 2-aminophenol, Aldehydes | Cobalt catalyst | Not specified | 140°C | up to 86 | Ligand-free, uses air as oxidant. | High temperature, requires specific metal catalyst. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate (Precursor) This protocol is adapted from the synthesis of related compounds.[4]
-
Dissolve 4-amino-3-hydroxybenzoic acid (5 mmol) in 10 mL of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 12 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield pure methyl 4-amino-3-hydroxybenzoate.
Protocol 2: General Procedure for Benzoxazole Synthesis via Condensation (Illustrative) This is a generalized protocol based on common methods.[10]
-
In a round-bottom flask, combine methyl 4-amino-3-hydroxybenzoate (1 mmol) and the desired carboxylic acid or anhydride (1.1 mmol).
-
Add a dehydrating agent or catalyst, such as polyphosphoric acid or methanesulfonic acid.[11]
-
Heat the reaction mixture at an elevated temperature (e.g., 120-160°C) for the required duration (typically 2-8 hours), monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water or a basic solution to neutralize the acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Synthetic pathway for Route 1, starting from 4-amino-3-hydroxybenzoic acid.
Caption: General workflow for the Oxidative Cyclization approach (Route 2).
Caption: A generalized experimental workflow for benzoxazole synthesis.
Conclusion
While the traditional condensation method for synthesizing this compound is robust and utilizes common reagents, it often requires harsh conditions.[2] Modern alternatives, including catalytic and photochemical methods, offer significant improvements in terms of synthetic efficiency, milder conditions, and alignment with green chemistry principles.[6][7][8] The oxidative cyclization route presents a balance, providing high yields under mild conditions but relying on stoichiometric oxidants.[5] The choice of the optimal synthetic route will depend on factors such as scale, cost of reagents, available equipment, and environmental considerations. For researchers and drug development professionals, the newer catalytic methods represent a promising avenue for efficient and sustainable production of this valuable intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (1395964-06-3) for sale [vulcanchem.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5), a heterocyclic aromatic compound. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility. All procedures should be performed in accordance with institutional, local, and national regulations.
Immediate Safety and Hazard Assessment
This compound is classified with the GHS07 pictogram, indicating it may cause less severe health effects.[1] However, it is crucial to handle this compound with care, adhering to the following safety protocols.
Hazard Identification:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Data sourced from Sigma-Aldrich product information.[1]
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as non-halogenated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[4][5]
-
Include the date when the first waste is added to the container.
-
-
Waste Accumulation:
-
Storage:
-
Final Disposal:
-
Once the waste container is full (do not exceed 90% capacity) or reaches the institutional time limit for storage, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated, preferably by working within a fume hood.
-
-
Contain the Spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
-
Collect the Waste:
-
Carefully scoop the absorbed material and spilled substance into the designated "Non-Halogenated Organic Waste" container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., soap and water or ethanol).
-
Dispose of all cleaning materials as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 136663-23-5 [sigmaaldrich.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Methyl 2-methylbenzo[d]oxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5). Adherence to these procedures is essential for ensuring personal safety and proper disposal. The following information is based on the known hazards of this compound.
Hazard Assessment
This compound is classified with the following hazard statements, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is GHS07 (Exclamation mark).[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Equipment Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling esters and aromatic compounds.[2] Always inspect gloves before use. | Prevents direct skin contact and absorption. |
| Body Protection | A flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes. | Shields skin from accidental spills and contact. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if dusts/aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3] | Minimizes inhalation exposure to vapors and dust. |
Operational Plan: Handling and Storage
Adherence to a strict operational workflow is critical for safety.
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before starting work.
-
Verify that all containers are properly labeled and in good condition.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, disposable lab coats, bench paper, and empty containers, in a dedicated and clearly labeled hazardous solid waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a dedicated, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols.
-
-
Disposal Procedure:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
